L-Threonine hydroChloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
(2S,3R)-2-amino-3-hydroxybutanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3.ClH/c1-2(6)3(5)4(7)8;/h2-3,6H,5H2,1H3,(H,7,8);1H/t2-,3+;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFSUFJTYFFRWFD-MUWMCQJSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)N)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)N)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82650-07-5 | |
| Record name | L-Threonine, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82650-07-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
The Biological Imperative of L-Threonine Hydrochloride in Protein Synthesis: A Mechanistic and Applied Guide
Abstract
L-Threonine (L-Thr) is not merely a structural building block; it is a metabolic linchpin governing translational fidelity, protein stability, and cell cycle progression. While often supplied in its hydrochloride salt form (L-Threonine HCl) for enhanced solubility and stability in formulation, its biological efficacy relies on its dissociation into the active zwitterionic amino acid. This guide dissects the molecular journey of L-Thr from tRNA charging to its critical role in the mTORC1 signaling axis and post-translational modifications (PTMs). We provide actionable protocols for optimizing L-Thr concentrations in CHO cell cultures—a critical parameter for maximizing monoclonal antibody (mAb) titers—and detail the kinetic validation of Threonyl-tRNA synthetase (ThrRS), a high-value target in antimicrobial drug discovery.
Chemical Basis: The Hydrochloride Advantage
In industrial and pharmaceutical applications, L-Threonine Hydrochloride (
Upon dissolution in physiological media (pH 7.4), the salt undergoes rapid dissociation:
The released proton is buffered by the media (e.g., bicarbonate or HEPES systems), leaving the active L-Threonine molecule to participate in biological pathways.
Table 1: Physicochemical Comparison
| Property | L-Threonine (Free Base) | This compound | Impact on Application |
| Formula | HCl adds ionic strength. | ||
| Solubility ( | ~90 g/L | >150 g/L | HCl form dissolves faster in concentrates. |
| pH (1% soln) | 5.0 – 6.0 | 2.5 – 3.5 | HCl form requires buffering capacity adjustment. |
| Bioavailability | 100% | 100% (post-dissociation) | Equivalent biological activity. |
The Mechanistic Core: Translational Fidelity
The incorporation of L-Threonine into a polypeptide chain is a high-fidelity process governed by Threonyl-tRNA Synthetase (ThrRS) . This enzyme presents a unique challenge in protein synthesis: distinguishing Threonine from the structurally similar Serine (which lacks a single methyl group).
The Zinc-Dependent Editing Mechanism
Unlike most Class II synthetases, ThrRS utilizes a catalytic zinc ion (
-
Activation: Thr + ATP
Thr-AMP + PPi. -
Acylation: Thr-AMP + tRNA
Thr-tRNA + AMP. -
Editing (Proofreading): If Serine is misactivated (Ser-AMP), it is translocated to a separate editing domain. Here, the lack of the methyl group allows Serine to fit into a hydrolytic pocket where the ester bond is cleaved, preventing error catastrophe in the proteome.
Visualization: ThrRS Editing Workflow
Figure 1: The kinetic proofreading mechanism of Threonyl-tRNA Synthetase (ThrRS), highlighting the divergent pathways for correct (Thr) vs. incorrect (Ser) substrates.
Regulation: The Threonine-mTORC1 Axis
L-Threonine acts as a potent signaling molecule, specifically regulating the G1/S phase transition in stem cells and driving anabolic processes in mammalian cells.
Mechanism of Action
Threonine uptake stimulates the PI3K/Akt pathway, which inhibits the Tuberous Sclerosis Complex (TSC1/2). This inhibition activates Rheb, which in turn activates mTORC1 (Mechanistic Target of Rapamycin Complex 1).
-
Downstream Effect: mTORC1 phosphorylates p70S6K (Ribosomal protein S6 kinase) and 4E-BP1 , directly upregulating the translation of mRNAs encoding ribosomal proteins and elongation factors.
-
tRNA Modification: Threonine levels regulate the expression of YRDC, an enzyme responsible for the
modification of tRNAs.[1] This modification is essential for the accurate decoding of ANN codons, further linking Threonine availability to global translational efficiency.
Visualization: Threonine Signaling Pathway
Figure 2: The L-Threonine-driven mTORC1 signaling cascade regulating protein synthesis and cell cycle progression.
Post-Translational Impact: O-Glycosylation[2][3][4]
In biopharmaceutical production (e.g., mAbs, Erythropoietin), Threonine residues are critical sites for O-linked glycosylation .
-
Mechanism: The enzyme GalNAc-transferase attaches N-acetylgalactosamine (GalNAc) to the hydroxyl oxygen of the Threonine residue.[2]
-
Structural Role: These glycans force the polypeptide backbone into an extended conformation (mucin-like), protecting the protein from proteolysis and reducing aggregation.
-
Clinical Relevance: Inadequate Threonine supply in CHO culture leads to under-glycosylation, increasing antibody aggregation and clearance rates in patients.
Applied Protocols
Protocol A: Optimization of L-Thr HCl in CHO Fed-Batch Culture
Objective: To prevent Threonine depletion and maximize mAb titer.
Materials:
-
CHO-S or CHO-K1 cell line.
-
Basal Media (chemically defined).[3]
-
This compound Stock Solution (400 mM in WFI, pH adjusted to 7.0 with NaOH).
Workflow:
-
Seed Train: Inoculate bioreactor at
cells/mL. -
Monitoring: Sample daily for amino acid analysis (HPLC/UPLC).
-
Critical Threshold: Maintain L-Thr > 2 mM. Depletion often occurs by Day 4-5 during exponential growth.
-
-
Supplementation Strategy:
-
Bolus Feed: On Day 3, 5, and 7, add L-Thr HCl stock to restore concentration to 4-6 mM.
-
Note: Do not exceed 10 mM, as excess ammonia (metabolic byproduct of Thr catabolism) can be cytotoxic.
-
-
Harvest: Harvest when viability drops < 70% (typically Day 14).
Self-Validation:
-
Success Metric: Specific Productivity (
) should remain constant or increase during the stationary phase. A drop in correlates with intracellular Thr depletion.
Protocol B: Kinetic Validation of ThrRS (Drug Target Screening)
Objective: To measure the aminoacylation activity of ThrRS, useful for screening antimicrobial inhibitors (e.g., Borrelidin analogs).
Methodology: ATP-PPi Exchange Assay
-
Reaction Mix: 100 mM HEPES (pH 7.5), 10 mM
, 2 mM ATP, 2 mM (Sodium Pyrophosphate), variable L-Thr concentrations (0.5 – 500 M). -
Initiation: Add purified ThrRS enzyme (10-50 nM). Incubate at
.[4] -
Mechanism: ThrRS forms Thr-AMP + PPi. The reverse reaction incorporates
into ATP. -
Quenching: Stop reaction with 1% charcoal in 5% TCA (precipitates ATP).
-
Measurement: Filter charcoal, wash, and count via liquid scintillation.
-
Data Analysis: Plot
vs [Thr] to determine and using the Michaelis-Menten equation.
Reference Data
Table 2: Kinetic Parameters of E. coli ThrRS
| Parameter | Value | Significance |
| High affinity ensures charging even at low intracellular concentrations. | ||
| Coupled to cellular energy state. | ||
| Turnover number; rate-limiting step for translation elongation. | ||
| Discrimination Factor | Ratio of efficiency for Thr vs. Ser (ensures <1 error per 3000 codons). |
References
-
Ryu, C. S., et al. (2016). "L-Threonine Regulates G1/S Phase Transition of Mouse Embryonic Stem Cells via PI3K/Akt, MAPKs, and mTORC Pathways." Journal of Biological Chemistry. Link
-
Sankaranarayanan, R., et al. (1999). "Zinc ion mediated amino acid discrimination by threonyl-tRNA synthetase." Nature Structural Biology. Link
-
Lalonde, M. E., & Durocher, Y. (2017).[3] "Therapeutic glycoprotein production in mammalian cells." Journal of Biotechnology.[3] Link
-
Saurs, P., et al. (2020). "Mechanistic insights into the O-linked glycosylation of threonine and serine." Nature Communications. Link
-
Fouladiha, H., et al. (2020).[3] "Enhancement of Monoclonal Antibody Production by CHO Cells Using Optimized Amino Acid Supplementation." Biotechnology Progress. Link
Sources
- 1. Overview of Threonine Metabolism - Creative Proteomics [creative-proteomics.com]
- 2. O-Linked Glycosylation Process - Creative Proteomics [creative-proteomics.com]
- 3. Progress in fed-batch culture for recombinant protein production in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
Advanced Metabolic Profiling of L-Threonine Hydrochloride: Mechanisms, Kinetics, and Analytical Workflows
Executive Summary
Target Audience: Drug Discovery Scientists, Metabolic Engineers, and Clinical Pharmacologists.
L-Threonine is a critical node in mammalian metabolism, serving not only as a proteinogenic building block but as a linchpin in one-carbon metabolism, epigenetic regulation, and anaplerosis. For researchers utilizing L-Threonine Hydrochloride (HCl) , understanding the dissociation between the salt form’s physicochemical advantages and the free base’s metabolic fate is paramount.
This guide synthesizes the divergent metabolic pathways of L-Threonine in humans versus model organisms—specifically addressing the human TDH pseudogene paradox —and provides validated workflows for quantitative profiling using LC-MS/MS and stable isotope tracing.
Physicochemical Basis: The Hydrochloride Advantage
In drug development and cell culture formulations, L-Threonine is frequently supplied as the hydrochloride salt (
Dissociation and Bioavailability
Upon dissolution in physiological media (pH 7.4), the hydrochloride salt dissociates completely. The metabolic substrate is the L-Threonine zwitterion, while the chloride ion contributes to the ionic strength of the solution.
| Property | L-Threonine (Free Base) | This compound |
| CAS Number | 72-19-5 | 10555-76-7 |
| Solubility (25°C) | ~90 g/L (Water) | >200 g/L (Water) |
| pH (1% Solution) | 5.0 – 6.0 | 2.5 – 3.5 (Requires buffering) |
| Stability | Susceptible to oxidation | Enhanced thermal stability |
Expert Insight: When designing parenteral nutrition or cell culture media, the HCl form offers superior solubility but necessitates buffering capacity adjustments to prevent acidosis or media pH drift, which can alter transporter kinetics (e.g., ASCT1/2).
Metabolic Architecture: The Divergent Fates
The metabolism of L-Threonine is defined by a critical evolutionary divergence between humans and rodents. Failure to account for this difference is a common source of translational failure in metabolic oncology.
The Three Primary Pathways
-
Threonine Dehydratase (TDH/SDS): The dominant pathway in adult humans. It converts Threonine to
-ketobutyrate and ammonia.[1] -
Threonine Dehydrogenase (TDG): The dominant pathway in rodents (80-90% of flux). It produces Acetyl-CoA and Glycine.[2][3][4] Crucially, the human TDH gene is a transcribed pseudogene.
-
Threonine Aldolase (TA): A minor pathway cleaving Threonine into Glycine and Acetaldehyde.
Pathway Visualization
The following diagram illustrates the divergence and downstream integration into the TCA cycle and One-Carbon metabolism.
Figure 1: Divergent metabolic fates of L-Threonine.[1][2][5] Note the species-specificity of the TDG pathway.
Kinetic Parameters of Key Enzymes
Understanding the kinetics allows for the prediction of flux under pathological concentrations (e.g., hyperthreoninemia).
| Enzyme | EC Number | Km (L-Thr) | Vmax (Typical) | Physiological Role |
| Threonine Dehydratase (SDS) | 4.3.1.19 | 20 - 40 mM | High | Gluconeogenesis; Anaplerosis (via Succinyl-CoA) |
| Threonine Dehydrogenase (TDG) | 1.1.1.103 | 0.013 mM | Moderate | Glycine synthesis (Rodents); Inactive in Humans |
| Threonine Aldolase (TA) | 4.1.2.5 | 5 - 10 mM | Low | Alternative Glycine source |
Scientific Integrity Note: The high Km of SDS implies that in humans, threonine catabolism is highly responsive to substrate concentration, acting as a spillover valve during protein excess.
Experimental Ecosystem: Validated Workflows
To rigorously study L-Threonine metabolism, researchers must move beyond simple concentration measurements to flux analysis.
Protocol A: LC-MS/MS Quantification in Plasma
This protocol avoids derivatization, reducing preparation time and error.
Reagents:
-
Internal Standard (IS): L-Threonine-13C4, 15N (Cambridge Isotope Labs).
-
Precipitation Agent: Sulfosalicylic Acid (SSA) 10% w/v.
-
Column: Intrada Amino Acid or Raptor Polar X (HILIC mode).
Step-by-Step Methodology:
-
Extraction: Mix 50 µL plasma with 50 µL Internal Standard solution.
-
Protein Precipitation: Add 50 µL 10% SSA. Vortex vigorously for 30s.
-
Clarification: Centrifuge at 12,000 x g for 10 min at 4°C.
-
Injection: Transfer supernatant to vial; inject 2-5 µL.
-
MS Detection: Operate in Positive ESI, MRM mode.
-
Target Transition: 120.1 -> 74.1 (L-Thr)
-
IS Transition: 125.1 -> 78.1 (L-Thr-13C4, 15N)
-
Protocol B: 13C-Metabolic Flux Analysis (MFA)
To determine the fate of Threonine (e.g., TCA cycle vs. Glycine synthesis), use U-13C-Threonine tracing.
Workflow Logic:
-
Tracer Selection: [U-13C]-L-Threonine.
-
Culture: Grow cells in threonine-free media supplemented with tracer.
-
Steady State: Ensure at least 3 doublings to reach isotopic steady state.
-
Analysis: Extract polar metabolites and analyze isotopomer distribution (M+0 to M+4).
Interpretation:
-
M+2 Glycine: Indicates active TDG or TA pathway (cleavage of C-C bond).
-
M+4 Succinate: Indicates flux through SDS -> Alpha-ketobutyrate -> TCA cycle.
Figure 2: 13C-MFA Decision Tree for Threonine Pathway Elucidation.
Pathological Context & References
Cancer Auxotrophy
Recent data suggests that Mouse Embryonic Stem Cells (mESCs) are critically dependent on Threonine for SAM (S-adenosylmethionine) synthesis via the TDG pathway. In human cancers, however, because TDG is a pseudogene, tumors rely on the SDS pathway or uptake of exogenous glycine. Targeting the SDS pathway in human cancers is an emerging therapeutic strategy to disrupt anaplerosis.
References
-
Edgar, A.J. (2002).[2][6] "The human L-threonine 3-dehydrogenase gene is an expressed pseudogene."[2][5][6][7] BMC Genetics.[2] Link
-
Wang, J., et al. (2009).[8] "Dependence of mouse embryonic stem cells on threonine catabolism." Science. Link
-
Bird, M.I., & Nunn, P.B. (1983). "Metabolic homoeostasis of L-threonine in the normally-fed rat." Biochemical Journal. Link
-
Thermo Fisher Scientific. "Direct Quantification of Amino Acids in Human Plasma by LC-MS/MS." Application Note. Link
-
Creative Proteomics. "Overview of 13C Metabolic Flux Analysis." Technical Guide. Link
Sources
- 1. Threonine ammonia-lyase - Wikipedia [en.wikipedia.org]
- 2. Reactome | Threonine catabolism [reactome.org]
- 3. Threonine - Wikipedia [en.wikipedia.org]
- 4. Correlation between amino acid metabolism and self-renewal of cancer stem cells: Perspectives in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. genecards.org [genecards.org]
- 6. L-threonine 3-dehydrogenase - Wikipedia [en.wikipedia.org]
- 7. The human L-threonine 3-dehydrogenase gene is an expressed pseudogene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Threonine appears to be essential for proliferation of human as well as mouse embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
The Missing Link: A Technical Deep Dive into L-Threonine Hydrochloride
Executive Summary
This technical guide explores the discovery, chemical characterization, and industrial evolution of L-Threonine (and its hydrochloride salt), the final piece in the puzzle of essential amino acids. Discovered in 1935 by William C. Rose, its identification marked the transition from qualitative protein nutrition to quantitative amino acid biochemistry.[1] This document details the isolation methodology, the stereochemical challenges posed by its two chiral centers, and the specific utility of the hydrochloride form (HCl) in structural biology and pharmaceutical formulation.
Part 1: The Discovery (1935) – The "Growth Factor" in Fibrin
The Pre-1935 Knowledge Gap
By the early 1930s, biochemists had identified 19 amino acids. However, synthetic diets composed of these 19 purified acids failed to support growth in weanling rats, whereas diets containing whole proteins (like casein or fibrin) succeeded. This discrepancy led William C. Rose at the University of Illinois to postulate the existence of a "missing essential factor."
The Isolation Protocol (Rose's Methodology)
Rose’s team utilized a subtractive logic combined with classical fractionation. They hydrolyzed fibrin (a blood clotting protein) and fractionated it using heavy metal salts.
Key Experimental Insight: The "unknown" factor was soluble in butyl alcohol but distinct from other mono-amino-monocarboxylic acids.
Figure 1: The Isolation Workflow of L-Threonine
Caption: Reconstruction of William C. Rose's 1935 fractionation protocol leading to the identification of L-Threonine.[2][3][4]
Naming and Identification
Rose noted the new compound produced D-threose upon oxidation with lead tetraacetate. Consequently, he named it Threonine , reflecting its structural relationship to the sugar threose.[5][6]
Part 2: Chemical Characterization & The Hydrochloride Salt
Stereochemical Complexity
Unlike most amino acids which have a single chiral center (
-
L-Threonine (2S, 3R): The biologically active form found in proteins.[6]
-
D-Threonine (2R, 3S): Enantiomer, biologically inactive in protein synthesis.
-
L-Allothreonine (2S, 3S): Diastereomer.
-
D-Allothreonine (2R, 3R): Diastereomer.
The Role of the Hydrochloride Salt (L-Threonine HCl)
While L-Threonine is often isolated as a zwitterion, the Hydrochloride (HCl) salt form is critical in specific technical contexts:
-
Crystallography & Purification: In early characterization, converting the amino acid to its HCl salt often facilitated the formation of well-defined crystals suitable for X-ray diffraction, allowing for precise determination of bond angles and the confirmation of the (2S, 3R) configuration.
-
Solubility Profile: The HCl salt has a distinct solubility profile compared to the free base. It is highly soluble in water but less soluble in organic solvents, a property exploited during purification from fermentation broths.
-
pH Buffering: In parenteral nutrition and pharmaceutical formulations, the HCl form provides a source of chloride ions and acts as a mild acidifier, which can be necessary for stability in complex amino acid mixtures.
Table 1: Physicochemical Comparison
| Property | L-Threonine (Free Base) | L-Threonine Hydrochloride |
| Formula | ||
| MW | 119.12 g/mol | 155.58 g/mol |
| Solubility (H2O) | ~90 g/L (20°C) | Highly Soluble (>150 g/L) |
| pH (1% soln) | 5.0 – 6.0 (Isoelectric point) | 1.0 – 3.0 (Acidic) |
| Crystal System | Orthorhombic | Orthorhombic (Distinct Lattice) |
| Primary Use | Feed additive, Supplements | Crystallography, API synthesis |
Part 3: Industrial Production & Biosynthesis[7]
Historically, production shifted from extraction (fibrin) to chemical synthesis (yielding racemic DL-mixtures requiring expensive resolution) to microbial fermentation , which is the dominant modern method.
Biosynthetic Pathway (E. coli / Corynebacterium)
Industrial strains are metabolically engineered to bypass feedback inhibition. The pathway starts from Aspartate.[6]
Figure 2: Biosynthetic Pathway of L-Threonine
Caption: The metabolic pathway from Aspartate to Threonine. Industrial strains often have mutations in the thrA gene to desensitize Aspartokinase to feedback inhibition.
Part 4: Technical Protocol – Purification of L-Threonine HCl
Objective: To recrystallize L-Threonine as the Hydrochloride salt for high-purity structural analysis. Safety: Work in a fume hood. HCl is corrosive.
Reagents
-
Crude L-Threonine (Free base)
-
Hydrochloric Acid (6M)
-
Ethanol (Absolute)
-
Diethyl Ether
-
Milli-Q Water
Step-by-Step Methodology
-
Dissolution:
-
Dissolve 5.0 g of L-Threonine in a minimum volume (~10-15 mL) of warm Milli-Q water (50°C). Ensure complete dissolution.
-
-
Acidification:
-
Slowly add 6M HCl dropwise while stirring. Monitor pH until it reaches ~1.0. This converts the zwitterion (
) to the cationic form ( ).
-
-
Concentration:
-
Evaporate the solution under reduced pressure (Rotary Evaporator) at 40°C until a viscous syrup is obtained. Do not dry completely to avoid charring.
-
-
Crystallization (Solvent Layering):
-
Redissolve the syrup in a minimum amount of warm ethanol.
-
Transfer to a narrow crystallization tube.
-
Carefully layer Diethyl Ether on top of the ethanol solution (Ratio 1:1). Do not mix.
-
Seal and allow to stand at 4°C for 24-48 hours. The slow diffusion of ether (antisolvent) into the ethanol layer will drive the formation of high-quality L-Threonine HCl crystals.
-
-
Harvesting:
-
Filter crystals using a sintered glass funnel.
-
Wash with cold ether.
-
Dry in a vacuum desiccator over
.
-
Validation:
-
Melting Point: L-Threonine HCl decomposes/melts at distinct temperatures compared to the free base (check specific literature values, typically >250°C dec).
-
Chloride Test: Dissolve a crystal in water; addition of
should yield a white precipitate ( ).
References
-
Rose, W. C., et al. (1935).[6][7] The Growth Effect of Amino Acids. Journal of Biological Chemistry.
-
McCoy, R. H., Meyer, C. E., & Rose, W. C. (1935).[7] Isolation and Identification of a New Essential Amino Acid. Journal of Biological Chemistry, 112, 283–302.[7]
-
Simoni, R. D., Hill, R. L., & Vaughan, M. (2002).[7] The Discovery of the Amino Acid Threonine: the Work of William C. Rose. Journal of Biological Chemistry. Link
-
PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. Link
-
Debabov, V. G. (2003).[8] The Threonine Story. Advances in Biochemical Engineering/Biotechnology. Link
Sources
- 1. nationalmedals.org [nationalmedals.org]
- 2. D-Threonine VS L-Threonine_Chemicalbook [chemicalbook.com]
- 3. scribd.com [scribd.com]
- 4. US2937122A - Production of l-threonine - Google Patents [patents.google.com]
- 5. CN106349095A - Threonine crystal extraction process - Google Patents [patents.google.com]
- 6. Threonine - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. The threonine story - PubMed [pubmed.ncbi.nlm.nih.gov]
mechanism of action of L-Threonine hydrochloride in cellular processes
An In-Depth Technical Guide to the Cellular Mechanism of Action of L-Threonine Hydrochloride
Authored by a Senior Application Scientist
Abstract
L-Threonine, an essential amino acid, is a fundamental component of cellular life, extending far beyond its canonical role as a protein building block. This technical guide provides an in-depth exploration of the multifaceted mechanisms of action of this compound in cellular processes. As this compound readily dissociates in aqueous environments, this guide will focus on the biological activities of the L-Threonine molecule. We will dissect its pivotal roles in metabolic pathways, its critical contributions to protein synthesis and post-translational modifications, and its emerging significance as a signaling molecule. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of L-Threonine's cellular functions and providing validated experimental protocols to investigate these mechanisms.
Introduction: L-Threonine as a Linchpin of Cellular Function
L-Threonine is one of the twenty proteinogenic amino acids and is essential for humans, meaning it cannot be synthesized de novo and must be obtained from the diet[1][2]. Its chemical structure, featuring a hydroxyl group on its side chain, imparts unique properties that are central to its diverse biological roles[]. While indispensable for the synthesis of structural and functional proteins, L-Threonine's influence permeates a wide array of cellular activities, including metabolic homeostasis, immune responses, and the regulation of cell growth and proliferation[1][4]. The hydrochloride salt form of L-Threonine is frequently utilized in research and pharmaceutical applications to enhance its stability and solubility. Once in solution, it is the L-Threonine cation that is biologically active.
The Metabolic Crossroads: L-Threonine Catabolism
Beyond its incorporation into polypeptides, L-Threonine is a substrate for several catabolic pathways that generate critical intermediates for central metabolism. The cell flexibly adjusts L-Threonine degradation based on its metabolic demands[5]. There are three primary pathways for L-Threonine catabolism, with pathway utilization varying across species and physiological states[1][4].
Threonine Dehydrogenase Pathway
In many organisms, the principal route of L-Threonine catabolism is initiated by the mitochondrial enzyme L-Threonine 3-dehydrogenase (TDH)[1][5]. TDH oxidizes L-Threonine to 2-amino-3-ketobutyrate. This intermediate is then cleaved by 2-amino-3-ketobutyrate CoA ligase into acetyl-CoA and glycine [1][5]. Acetyl-CoA directly enters the tricarboxylic acid (TCA) cycle to fuel ATP production, while glycine can be utilized in one-carbon metabolism or for the synthesis of other biomolecules[5][6]. Notably, in humans, the gene for TDH is considered an inactive pseudogene, suggesting this pathway is not a major route of threonine catabolism in our species[1][7][8]. However, it is a significant pathway in other mammals and microorganisms[7].
Threonine Dehydratase (Serine Dehydratase) Pathway
In humans, the primary pathway for L-Threonine catabolism is catalyzed by the cytosolic enzyme threonine dehydratase (also known as serine dehydratase)[1][4]. This enzyme deaminates L-Threonine to α-ketobutyrate, which is subsequently converted to propionyl-CoA and ultimately succinyl-CoA, an intermediate of the TCA cycle[9]. This pathway classifies L-Threonine as a glucogenic amino acid, as succinyl-CoA can be converted to glucose through gluconeogenesis[9].
Threonine Aldolase Pathway
A third, generally minor, pathway involves the enzyme threonine aldolase, which cleaves L-Threonine into glycine and acetaldehyde . This pathway's contribution to overall threonine catabolism is typically less significant than the other two routes.
Diagram: L-Threonine Metabolic Pathways
Caption: Major metabolic fates of L-Threonine.
Protein Synthesis and Post-Translational Modifications: The Versatility of the Hydroxyl Group
L-Threonine's hydroxyl side chain is a hub of chemical reactivity, making it a key residue for post-translational modifications (PTMs) that dynamically regulate protein function.
A Cornerstone of Protein Structure and Function
As a fundamental building block of proteins, L-Threonine contributes to the proper folding, stability, and function of countless polypeptides[]. It is particularly important for the synthesis of structural proteins like collagen and elastin, as well as for the production of mucin, which is vital for gut health[][4].
Phosphorylation: A Switch for Cellular Signaling
The hydroxyl group of threonine is a primary site for reversible phosphorylation by protein kinases[]. This PTM acts as a molecular switch, altering a protein's conformation, enzymatic activity, subcellular localization, and interaction with other proteins[10]. Threonine phosphorylation is a cornerstone of intracellular signaling cascades that govern processes such as cell growth, differentiation, and apoptosis.
O-GlcNAcylation: A Nutrient Sensor and Regulator
L-Threonine residues are also subject to O-linked N-acetylglucosamine (O-GlcNAc) modification, a dynamic and reversible PTM catalyzed by O-GlcNAc transferase (OGT)[11][12]. O-GlcNAcylation serves as a nutrient sensor, integrating metabolic status with cellular signaling pathways[13]. This modification has been implicated in the regulation of transcription, translation, and protein stability, and its dysregulation is associated with various diseases[14][15].
L-Threonine as a Signaling Molecule: Orchestrating Cellular Responses
Emerging evidence demonstrates that L-Threonine is not merely a passive metabolite but an active signaling molecule that can modulate key cellular pathways.
The mTOR Pathway and Cell Proliferation
L-Threonine has been shown to activate the mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and survival[16][17]. Studies in mouse embryonic stem cells (mESCs) have revealed that L-Threonine stimulates the G1/S phase transition of the cell cycle through the PI3K/Akt, MAPKs, and mTOR signaling pathways[16][17]. L-Threonine deprivation leads to a halt in the cell cycle at the G1 phase[17].
Diagram: L-Threonine Signaling in mESCs
Caption: L-Threonine-mediated activation of proliferation in mESCs.
Cellular Stress Response
L-Threonine has demonstrated cytoprotective effects under conditions of cellular stress. In intestinal epithelial cells subjected to heat stress, L-Threonine treatment increased cell viability, upregulated the expression of heat shock proteins (HSP70 and HSP25), and decreased apoptosis[18][19]. This protective mechanism appears to involve both osmotic (cell swelling-dependent) and biochemical (cell swelling-independent) processes[18].
Experimental Protocols for Investigating L-Threonine's Cellular Mechanisms
To facilitate further research in this area, we provide the following validated experimental protocols.
Assessment of Cell Viability and Proliferation
Objective: To quantify the effect of this compound on cell viability and proliferation.
Methodology: MTS Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0-20 mM). Include appropriate vehicle controls.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the control group to determine the percentage of viable cells.
Analysis of Protein Expression and Signaling Pathway Activation
Objective: To determine the effect of this compound on the expression of specific proteins and the phosphorylation status of signaling molecules.
Methodology: Western Blotting [19]
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., phospho-mTOR, total mTOR, HSP70, cleaved caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., GAPDH or β-actin).
Quantification of L-Threonine and its Metabolites
Objective: To measure the intracellular and extracellular concentrations of L-Threonine and its key metabolites.
Methodology: High-Performance Liquid Chromatography (HPLC) [20]
-
Sample Preparation:
-
Extracellular: Collect the cell culture medium.
-
Intracellular: Wash the cells with PBS, scrape them into a suitable solvent (e.g., methanol-water), and lyse by sonication or freeze-thaw cycles.
-
Deproteinize all samples by adding a precipitating agent (e.g., trichloroacetic acid or acetonitrile) and centrifuging to remove the protein pellet.
-
-
Derivatization (if necessary): Some HPLC methods require pre-column derivatization of amino acids to enhance their detection.
-
HPLC Analysis:
-
Column: Use a C18 reverse-phase column suitable for amino acid analysis.
-
Mobile Phase: Employ a gradient elution with appropriate buffers (e.g., sodium phosphate buffer and an organic solvent mixture)[20].
-
Detection: Use a UV or fluorescence detector, depending on the derivatization agent used.
-
-
Quantification: Generate a standard curve with known concentrations of L-Threonine and its metabolites to quantify the concentrations in the samples.
Conclusion and Future Directions
This compound is a vital nutrient whose cellular mechanisms of action are both profound and diverse. Its roles as a metabolic precursor, a key component of proteins, a substrate for critical PTMs, and a signaling molecule underscore its importance in maintaining cellular homeostasis. The experimental protocols provided in this guide offer a robust framework for further elucidating the intricate functions of this essential amino acid. Future research should focus on dissecting the crosstalk between L-Threonine-mediated signaling and metabolic pathways, understanding its role in various disease states, and exploring its therapeutic potential in drug development.
References
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Rupa Health. (n.d.). Threonine. Retrieved from [Link]
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Wikipedia. (2024, April 29). Threonine. Retrieved from [Link]
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Adjogatse, E., et al. (n.d.). Structure and function of L-threonine-3-dehydrogenase from the parasitic protozoan Trypanosoma brucei revealed by X-ray crystallography and geometric simulations. UCL Discovery. Retrieved from [Link]
- Van der-Veldin, S., et al. (2013). L-THREONINE INDUCES HEAT SHOCK PROTEIN EXPRESSION AND DECREASES APOPTOSIS IN HEAT STRESSED INTESTINAL EPITHELIAL CELLS. Shock, 40(6), 519-526.
- Song, H., et al. (2012). l-Threonine Regulates G1/S Phase Transition of Mouse Embryonic Stem Cells via PI3K/Akt, MAPKs, and mTORC Pathways. The Journal of Biological Chemistry, 287(22), 18069-18080.
-
WebMD. (n.d.). Threonine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. Retrieved from [Link]
- Wang, X., et al. (2020). Physiological Functions of Threonine in Animals: Beyond Nutrition Metabolism. Animals, 10(5), 787.
-
ResearchGate. (n.d.). The biosynthesis pathway of L -threonine. The pathway consists of fi ve... Retrieved from [Link]
- Alexander, J. S., et al. (2008). Threonine appears to be essential for proliferation of human as well as mouse embryonic stem cells. Stem Cells and Development, 17(4), 723-729.
- Newman, E. B., & Kapoor, V. (1976). Role of L threonine dehydrogenase in the catabolism of threonine and synthesis of glycine by Escherichia coli. Journal of Bacteriology, 126(1), 502-503.
-
Catalyst University. (2015, January 23). Biochemistry | Catabolism of Threonine & Methionine to Succinyl-S-CoA [Video]. YouTube. Retrieved from [Link]
-
KEGG. (n.d.). KEGG PATHWAY Database. Retrieved from [Link]
- Van der-Veldin, S., et al. (2013). L-Threonine induces heat shock protein expression and decreases apoptosis in heat-stressed intestinal epithelial cells. Shock, 40(6), 519-526.
- Newman, E. B., & Kapoor, V. (1976). Role of L-threonine dehydrogenase in the catabolism of threonine and synthesis of glycine by Escherichia coli. Journal of Bacteriology, 126(1), 502-503.
- Bird, M. I., & Nunn, P. B. (1983). Formation of glycine and aminoacetone from L-threonine by rat liver mitochondria. Biochemical Journal, 214(3), 687-694.
- Ota, N., et al. (2020). Evaluation of safe utilization of l-threonine for supplementation in healthy adults: a randomized double blind controlled trial. Journal of nutritional science, 9, e2.
- Varki, A., et al. (Eds.). (2022). Essentials of Glycobiology (4th ed.).
- Wang, T., et al. (2022). Efficient Production of L-Threonine by E. coli Using High-Throughput Screening and Multi-Enzyme Complex Engineering. International Journal of Molecular Sciences, 23(15), 8234.
-
Reactome. (n.d.). Threonine catabolism. Retrieved from [Link]
- Bel-Marqués, M., et al. (2021). Involvement of O-GlcNAcylation in the Skeletal Muscle Physiology and Physiopathology: Focus on Muscle Metabolism. Frontiers in Physiology, 12, 643329.
- Ramazi, S., & Zahiri, J. (2021). Post-translational modifications in health and diseases: Functions, regulatory mechanisms, and therapeutic implications.
- Slawson, C., & Hart, G. W. (2011). O-GlcNAc: a sensor and regulator of metabolism. Open Biology, 1(1), 110006.
- Wurtman, R. J., & Maher, T. J. (1987). L-threonine for regulating glycine levels in the brain and spinal cord. U.S. Patent No. 4,649,058. Washington, DC: U.S.
- Lee, J., & Kim, E. (2021). Mechanistic roles for altered O-GlcNAcylation in neurodegenerative disorders. Molecules and Cells, 44(2), 65-73.
- Du, Y., et al. (2022). Post-translational modifications via serine/threonine phosphorylation and GpsB in Streptococcus mutans. mSystems, 7(2), e00053-22.
- Varki, A., et al. (Eds.). (2022). Essentials of Glycobiology (4th ed.).
-
PubChem. (n.d.). L-Threonine. Retrieved from [Link]
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Navigating the Nuances of L-Threonine Hydrochloride: A Technical Guide to Laboratory Safety and Handling
For the dedicated researcher, scientist, and drug development professional, the precise and safe handling of laboratory reagents is paramount. L-Threonine hydrochloride, a key amino acid derivative, finds its utility in a multitude of research applications, from cell culture media supplementation to its role as a building block in synthetic chemistry.[1] This guide provides an in-depth technical overview of the safety protocols and handling procedures for this compound (CAS No. 82650-07-5), ensuring the integrity of your research and the safety of your laboratory personnel.
Chemical and Physical Identity: Understanding the Compound
This compound is the hydrochloride salt of L-Threonine, an essential amino acid. The addition of hydrochloric acid to the basic amino group of L-Threonine results in a more stable and soluble crystalline solid.[2] This salt form is often preferred in laboratory settings for its ease of handling and dissolution in aqueous solutions.
| Property | Value | Source |
| Chemical Name | (2S,3R)-2-Amino-3-hydroxybutanoic acid hydrochloride | [3] |
| CAS Number | 82650-07-5 | [3] |
| Molecular Formula | C4H10ClNO3 | |
| Molecular Weight | 155.58 g/mol | |
| Appearance | White solid | [3] |
| Melting Point | 144-145°C | [3] |
| Solubility | Soluble in water. | [4] |
It is crucial to distinguish this compound from its parent compound, L-Threonine (CAS No. 72-19-5), as their properties, particularly their behavior in solution, differ. An aqueous solution of this compound will be acidic due to the presence of the hydrochloride salt.
Hazard Identification and GHS Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:
-
Pictogram:
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* Signal Word: Warning [3]* Hazard Statements:-
H302: Harmful if swallowed. [3] * H315: Causes skin irritation. [3] * H319: Causes serious eye irritation. [3] * H335: May cause respiratory irritation. [3] These classifications underscore the importance of appropriate personal protective equipment and handling procedures to mitigate exposure risks.
-
Safe Handling and Personal Protective Equipment (PPE)
A proactive approach to safety is essential when handling this compound. The following protocols are designed to minimize risk and ensure a safe laboratory environment.
Engineering Controls
-
Ventilation: Work with this compound in a well-ventilated area. For procedures that may generate dust, such as weighing or transferring powder, a chemical fume hood is recommended.
Personal Protective Equipment (PPE)
The selection and proper use of PPE are critical to preventing direct contact and inhalation.
-
Eye and Face Protection: Chemical safety goggles are mandatory. [5]In situations with a higher risk of splashing, a face shield should also be worn.
-
Skin Protection:
-
Gloves: Wear nitrile or other chemically resistant gloves. [6]Always inspect gloves for integrity before use.
-
Lab Coat: A standard laboratory coat should be worn to protect street clothes and skin.
-
-
Respiratory Protection: For operations that are likely to generate significant dust and where engineering controls are not sufficient, a NIOSH-approved particulate respirator should be used. [5] The causality behind these PPE recommendations is directly linked to the GHS hazard statements. Goggles and face shields protect against serious eye irritation (H319), gloves and lab coats prevent skin irritation (H315), and respiratory protection mitigates the risk of respiratory irritation (H335).
Storage and Stability
Proper storage is crucial for maintaining the integrity of this compound.
-
Conditions: Store in a tightly closed container in a cool, dry place. Some suppliers recommend storage at -20°C for long-term stability. [1]* Incompatible Materials: Avoid contact with strong oxidizing agents. [4][7]* Stability: The compound is stable under normal storage conditions. [4][8]
Experimental Protocol: Preparation of a Stock Solution
This section provides a detailed, self-validating protocol for the preparation of a 1 M this compound stock solution.
Materials and Equipment
-
This compound (solid)
-
Deionized water
-
Analytical balance
-
Weighing paper
-
Spatula
-
Volumetric flask (appropriate size)
-
Magnetic stirrer and stir bar
-
pH meter
-
1 M NaOH solution (for pH adjustment)
-
Sterile filter (0.22 µm) and syringe (if sterile solution is required)
Step-by-Step Procedure
-
Calculation: Determine the required mass of this compound. For example, to prepare 100 mL of a 1 M solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (g) = 1 mol/L x 0.1 L x 155.58 g/mol = 15.558 g
-
-
Weighing: Accurately weigh the calculated mass of this compound using an analytical balance. Perform this step in a fume hood or ventilated enclosure to avoid inhaling dust.
-
Dissolution: Transfer the weighed solid to a volumetric flask containing approximately half of the final volume of deionized water. Add a magnetic stir bar and place the flask on a magnetic stirrer. Stir until the solid is completely dissolved.
-
Volume Adjustment: Once dissolved, add deionized water to bring the volume to the calibration mark on the volumetric flask.
-
pH Measurement and Adjustment (if necessary): Measure the pH of the solution. As a hydrochloride salt, the initial pH will be acidic. If a specific pH is required for your application, adjust it by slowly adding a 1 M NaOH solution dropwise while monitoring the pH.
-
Sterilization (if necessary): If a sterile solution is required, filter it through a 0.22 µm sterile filter into a sterile container.
-
Labeling and Storage: Label the container with the compound name, concentration, date of preparation, and your initials. Store as recommended, typically at 2-8°C for short-term use or -20°C for long-term storage.
Caption: Workflow for preparing an this compound stock solution.
Emergency Procedures
In the event of an emergency, prompt and appropriate action is critical.
First Aid Measures
-
Inhalation: If dust is inhaled, move the person to fresh air. [9]If you feel unwell, seek medical attention. [10]* Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. [11]If skin irritation occurs, seek medical advice. * Eye Contact: Immediately rinse cautiously with water for several minutes. [11]Remove contact lenses if present and easy to do. Continue rinsing. [10]If eye irritation persists, get medical advice/attention. [11]* Ingestion: Rinse mouth with water. [10]Do NOT induce vomiting. Immediately call a POISON CENTER or doctor. [3]
Accidental Release Measures
In the case of a spill, follow these steps to ensure safe cleanup:
-
Evacuate: Evacuate unnecessary personnel from the area. [9]2. Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent the spill from entering drains or waterways. [6][9]4. Clean-up:
-
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal. [5] * Clean the spill area with soap and water.
-
-
PPE: All personnel involved in the cleanup should wear appropriate PPE as described in Section 3.2.
Caption: Decision-making workflow for this compound spills.
Waste Disposal
Dispose of this compound and any contaminated materials in accordance with local, regional, and national regulations. [9][11]Do not allow the material to enter drains or sewers. [11]Waste should be handled by a licensed waste disposal company.
Conclusion
This compound is a valuable reagent in the modern laboratory. A thorough understanding of its properties and associated hazards is the foundation of its safe and effective use. By implementing the engineering controls, personal protective equipment, and handling procedures outlined in this guide, researchers can mitigate risks and maintain a safe and productive research environment.
References
-
Valudor Products. (n.d.). Safety Data Sheet: L-threonine. Retrieved from [Link]
-
EMD Millipore Corporation. (n.d.). L-Threonine - Safety Data Sheet. Retrieved from [Link]
-
Chemsrc. (2025, August 21). L-Threonine .HCl | CAS#:82650-07-5. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: L-threonine. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: L-threonine. Retrieved from [Link]
-
Loba Chemie. (n.d.). L-THREONINE FOR BIOCHEMISTRY. Retrieved from [Link]
-
PALS. (2019, June 12). SAFETY DATA SHEET. Retrieved from [Link]
-
DC Fine Chemicals. (2024, November 4). Safety Data Sheet. Retrieved from [Link]
-
Fisher Scientific. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
Sources
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- 4. fishersci.com [fishersci.com]
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- 11. valudor.com [valudor.com]
Methodological & Application
Application Note & Protocol: Preparation of Sterile L-Threonine Hydrochloride Supplementation Stock for DMEM Media
Introduction
L-Threonine is an essential amino acid crucial for protein synthesis and maintaining cellular health in in vitro cultures.[1] It plays a significant role in protein phosphorylation and is a precursor for other amino acids like glycine.[2] While standard Dulbecco's Modified Eagle Medium (DMEM) contains L-Threonine, certain cell lines or experimental conditions, such as metabolic studies or high-density cultures, necessitate supplementation with higher concentrations. L-Threonine hydrochloride is a highly soluble and stable salt form, making it an excellent choice for this purpose.
This document provides a detailed, validated protocol for the preparation of a sterile, pH-adjusted this compound stock solution and its subsequent addition to DMEM. The causality behind each step is explained to ensure protocol integrity and empower researchers to make informed decisions.
Scientific Principles
Dissolving this compound in an aqueous solution, such as cell culture-grade water or saline, results in an acidic solution due to the hydrochloride salt. This acidic pH is incompatible with the bicarbonate-based buffering system of DMEM, which is optimized to maintain a physiological pH of 7.2-7.4 in a CO2-controlled environment.[3][4] Therefore, careful pH adjustment of the this compound stock solution is a critical step before it can be safely added to the final culture medium.
Furthermore, as an amino acid supplement for cell culture, the final solution must be sterile to prevent microbial contamination.[5][6] L-Threonine is a heat-labile compound, with decomposition reported to begin at temperatures well below standard autoclaving conditions.[7][8][9] Consequently, sterile filtration is the mandatory method for sterilization, as autoclaving would lead to degradation and compromise the integrity of the supplement.[10]
Materials and Reagents
-
This compound (Cell Culture Grade, e.g., Sigma-Aldrich T6524)
-
DMEM (e.g., Gibco™, Thermo Fisher Scientific)
-
Cell Culture Grade Water (WFI or equivalent)
-
1 M Sodium Hydroxide (NaOH), sterile-filtered
-
1 M Hydrochloric Acid (HCl), sterile-filtered
-
Sterile serological pipettes
-
Sterile conical tubes (15 mL and 50 mL)
-
Sterile 0.22 µm syringe filter (PVDF or PES membrane recommended)
-
Sterile syringes
-
Calibrated pH meter with a micro-probe
-
Analytical balance
-
Stir plate and sterile stir bar
Key Experimental Parameters & Data
Successful preparation relies on understanding the physicochemical properties of this compound. The following table summarizes key data for reference.
| Parameter | Value | Source | Rationale for Protocol |
| Molecular Weight | 155.58 g/mol | N/A | Essential for accurate molarity calculations. |
| Solubility in Water | Freely soluble; 90 g/L at 20°C | [9][11] | High solubility allows for the creation of concentrated stock solutions, minimizing the volume added to the final culture. |
| pH of 5% Solution | 5.0 - 6.0 | [9][11] | Confirms the acidic nature of the solution, necessitating pH adjustment before adding to buffered media. |
| Decomposition Temp. | Begins at ~210°C | [8][9] | Prohibits the use of autoclaving for sterilization, making sterile filtration the required method. |
| Recommended Storage | 2-8°C (solution); Room Temp (powder) | [12][13] | Ensures the stability and shelf-life of both the raw material and the prepared stock solution. |
Protocol Workflow Overview
The following diagram illustrates the logical flow for preparing the sterile this compound stock solution.
Caption: Workflow for L-Threonine HCl Stock Preparation.
Detailed Step-by-Step Protocol
This protocol describes the preparation of 50 mL of a 100x (80 mM) this compound stock solution. This concentration is suitable for supplementing standard DMEM, which typically contains ~0.8 mM L-Threonine.
Preparation of 100x (80 mM) Stock Solution
-
Calculation:
-
Objective: Prepare 50 mL of an 80 mM L-Threonine HCl solution.
-
Formula: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Calculation: 0.080 mol/L * 0.050 L * 155.58 g/mol = 0.622 g
-
-
Weighing: In a biological safety cabinet, accurately weigh 0.622 g of this compound powder using sterile weigh paper and transfer it into a sterile 50 mL conical tube.
-
Dissolution:
-
Add approximately 40 mL of cell culture-grade water to the conical tube.
-
Add a sterile magnetic stir bar. Cap the tube securely and place it on a stir plate at room temperature.
-
Stir until the powder is completely dissolved. The solution should be clear and colorless.[14] Gentle warming to 37°C can be used to aid dissolution if necessary, but is typically not required due to its high solubility.[15]
-
pH Adjustment
Causality: This is the most critical phase. Adding the unadjusted acidic stock directly to your DMEM would cause a significant pH drop, shocking the cells and potentially leading to precipitation of media components. The goal is to match the physiological pH of the target medium (~7.4).
-
Initial pH Measurement: Aseptically introduce a calibrated pH meter probe into the solution. The initial pH will likely be in the acidic range.
-
Titration:
-
Slowly add sterile 1 M NaOH dropwise while the solution is stirring.
-
Monitor the pH closely. As the pH approaches 7.0, add the NaOH in smaller increments (e.g., 1-2 µL at a time).
-
Target pH: Adjust the solution to a final pH of 7.2 - 7.4 .[4] If you overshoot the target pH, you can back-titrate with sterile 1 M HCl.
-
-
Final Volume Adjustment (QS):
-
Remove the stir bar aseptically.
-
Add cell culture-grade water to bring the final volume to exactly 50 mL.
-
Cap and invert the tube several times to ensure the solution is homogeneous.
-
Sterilization and Storage
Causality: All supplements added to cell culture must be sterile to prevent contamination.[5] As established, L-Threonine is heat-labile, making sterile filtration the only acceptable method.[16]
-
Syringe Filtration:
-
Draw the pH-adjusted L-Threonine solution into a sterile syringe of appropriate volume.
-
Aseptically attach a sterile 0.22 µm syringe filter to the syringe tip.
-
Dispense the solution through the filter into a new, sterile 50 mL conical tube.
-
-
Aliquoting & Storage:
-
To prevent degradation from repeated freeze-thaw cycles and minimize contamination risk, aliquot the sterile stock solution into smaller, single-use volumes (e.g., 1 mL or 5 mL) in sterile cryovials or microcentrifuge tubes.[12]
-
Label each aliquot clearly with the name ("100x L-Threonine HCl"), concentration (80 mM), and date of preparation.
-
Store the aliquots at 2-8°C for up to 6 months. For longer-term storage (>6 months), aliquots can be stored at -20°C.[12][17]
-
Quality Control & Validation
-
Visual Inspection: The final sterile solution should be clear, colorless, and free of any particulate matter.
-
pH Verification: After filtration, a small, sterile sample can be taken to re-verify the pH to ensure it remains within the target range of 7.2-7.4.
-
Sterility Test: To validate the aseptic technique, a small aliquot of the final product can be incubated in sterile Tryptic Soy Broth (TSB) for 48-72 hours at 37°C. The absence of turbidity indicates a sterile solution.
Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Powder does not fully dissolve | - Solution is saturated.- Insufficient mixing. | - Gently warm the solution to 37°C.- Ensure the stir bar is functioning correctly and allow more time for dissolution. |
| Media turns yellow or cloudy after adding stock | - Stock solution pH was too low.- Contamination. | - Discard the media. Re-prepare the stock solution, ensuring the final pH is between 7.2-7.4.- Perform a sterility test on the stock solution. |
| Filter clogs during sterilization | - Particulates in the initial solution.- High viscosity (unlikely for this solution). | - Allow any undissolved particles to settle before drawing the supernatant into the syringe.- Use a pre-filter if the problem persists. |
References
-
Carl ROTH. (n.d.). Safety Data Sheet: L-threonine. Retrieved from [Link]
-
Duchefa Biochemie. (n.d.). L-Threonine. Retrieved from [Link]
-
HiMedia Laboratories. (n.d.). L-Threonine (From non-animal source). Retrieved from [Link]
-
NCBI. (2009). L-Threonine treatment enhances heat shock protein 25 expression and prevents apoptosis in heat-stressed intestinal epithelial-18 cells. Retrieved from [Link]
-
Pangoo.biz. (2025). Shelf Life and Storage Requirements for Amino Acids: A Guide. Retrieved from [Link]
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ResearchGate. (2022). How can I increase/decrease pH of cell culture media (DMEM)?. Retrieved from [Link]
-
Sartorius. (n.d.). Sterile Cell Culture Preparation. Retrieved from [Link]
-
Valudor Products. (n.d.). Safety Data Sheet: L-threonine. Retrieved from [Link]
-
Wikipedia. (n.d.). Threonine. Retrieved from [Link]
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YouTube. (2022). How to Prepare Sterile Media for Use in Tissue Culture. Retrieved from [Link]
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Using L-Threonine Hydrochloride in Mammalian Cell Culture: Application Notes and Protocols for Optimal Performance
Authored by: A Senior Application Scientist
Introduction
In the landscape of biopharmaceutical production, the optimization of mammalian cell culture processes is paramount to achieving high yields of therapeutic proteins with desired quality attributes. Among the critical components of cell culture media, amino acids play a central role as the fundamental building blocks of proteins and as key regulators of cellular metabolism. L-Threonine, an essential amino acid that cannot be synthesized by mammalian cells, is of particular importance.[1][] Its supplementation in culture media is not merely about providing a substrate for protein synthesis; it is a critical factor that can influence cell growth, viability, productivity, and the quality of the final biotherapeutic product.[3][4]
This comprehensive guide provides an in-depth exploration of the use of L-Threonine hydrochloride in mammalian cell culture. We will delve into the biochemical and physiological roles of L-Threonine, offer detailed application notes for its effective use, and provide robust, step-by-step protocols for optimizing its concentration in your specific cell culture system. This document is intended for researchers, scientists, and drug development professionals seeking to harness the full potential of their mammalian cell culture processes.
The Biochemical and Physiological Significance of L-Threonine
L-Threonine is a polar, uncharged amino acid that is integral to several vital cellular functions:
-
Protein Synthesis and Structure: As a fundamental constituent of proteins, L-Threonine is incorporated into the polypeptide chains of nascent therapeutic proteins, such as monoclonal antibodies.[3][5] Its hydroxyl side chain can be a site for post-translational modifications, including glycosylation, which is critical for the stability, efficacy, and safety of many biotherapeutics.[6]
-
Metabolic Crossroads: L-Threonine is a key player in cellular metabolism. It can be catabolized to yield important intermediates like pyruvate and acetyl-CoA, which feed into the tricarboxylic acid (TCA) cycle for energy production.[1][7] This metabolic flexibility allows cells to adapt to changing nutrient availability in the culture environment. In humans, threonine is converted to α-ketobutyrate.[1]
-
Regulation of Cellular Signaling: L-Threonine has been shown to influence key signaling pathways that govern cell growth, proliferation, and survival. Notably, it can activate the mammalian target of rapamycin (mTOR) pathway, a central regulator of cell growth and protein synthesis.[8] The PI3K/Akt and MAPK signaling pathways are also implicated in the cellular response to L-Threonine availability.[4][8]
Below is a diagram illustrating the central role of L-Threonine in cellular metabolism and signaling.
Caption: L-Threonine's central role in metabolism and signaling pathways.
Application Notes: Harnessing L-Threonine for Optimal Cell Culture Performance
Optimizing L-Threonine Concentration: A Critical Step
While commercially available cell culture media contain L-Threonine, the concentration may not be optimal for every cell line or production process.[9] Factors such as the specific metabolic demands of the cell line, the expression level of the recombinant protein, and the culture process (e.g., batch, fed-batch, perfusion) all influence the optimal L-Threonine concentration. Therefore, empirical determination of the ideal concentration range is a critical step in process development.
| Media Formulation | Typical L-Threonine Concentration (mg/L) | Typical L-Threonine Concentration (mM) |
| DMEM | 95.2 | 0.8 |
| RPMI-1640 | 23.8 | 0.2 |
| Ham's F-12 | 11.9 | 0.1 |
| DMEM/F-12 | 53.55 | 0.45 |
| Note: The molecular weight of L-Threonine is 119.12 g/mol .[9] |
Impact on Cell Growth, Viability, and Productivity
L-Threonine is an indispensable amino acid for animal cells, and its depletion from the culture medium can lead to a cessation of cell growth and a decline in viability.[4] In high-density cultures, such as those used in modern biopharmaceutical production, L-Threonine can become a limiting nutrient. Supplementing with this compound can help maintain high viable cell densities and extend the production phase of the culture.[10]
Effects on Recombinant Protein Quality
The availability of L-Threonine can also impact the quality of the recombinant protein. As a site for O-linked glycosylation, an adequate supply of L-Threonine is necessary to ensure proper post-translational modifications. Variations in L-Threonine concentration have the potential to alter the glycosylation profile of a monoclonal antibody, which can in turn affect its efficacy and immunogenicity.
Practical Considerations for this compound
L-Threonine is typically supplied as this compound to improve its solubility and stability in aqueous solutions.[11] When preparing stock solutions, it is important to use cell culture grade water or a balanced salt solution and to sterilize the solution by filtration through a 0.22 µm filter.
Experimental Protocols
The following protocols provide a framework for the systematic evaluation and optimization of this compound supplementation in your mammalian cell culture system.
Protocol 1: Preparation of a Sterile this compound Stock Solution
Objective: To prepare a sterile, concentrated stock solution of this compound for supplementing cell culture media.
Materials:
-
This compound powder (cell culture grade)
-
Cell culture grade water or Phosphate Buffered Saline (PBS)
-
Sterile 0.22 µm syringe filter
-
Sterile conical tubes (50 mL and 15 mL)
-
Analytical balance and weigh boats
-
Sterile serological pipettes and pipette aid
Procedure:
-
Calculate the required mass of this compound. For a 100 mM stock solution, you will need 15.76 g of this compound (MW: 157.58 g/mol ) per liter of solvent.
-
Weigh the this compound powder accurately using an analytical balance in a sterile weigh boat.
-
Dissolve the powder. In a sterile 50 mL conical tube, add a portion of the cell culture grade water or PBS. Gradually add the weighed this compound powder while gently vortexing to facilitate dissolution.
-
Bring the solution to the final volume. Once the powder is fully dissolved, add the remaining solvent to reach the desired final volume.
-
Sterilize the stock solution. Using a sterile syringe, draw up the this compound solution and pass it through a 0.22 µm syringe filter into a new sterile 50 mL conical tube.
-
Aliquot and store. Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 1 mL) in sterile 1.5 mL microcentrifuge tubes or cryovials. Store the aliquots at -20°C for long-term use. Short-term storage at 4°C for up to two weeks is also acceptable.[9]
Caption: Workflow for preparing a sterile L-Threonine HCl stock solution.
Protocol 2: Dose-Response Study to Determine Optimal L-Threonine Concentration
Objective: To determine the optimal concentration of L-Threonine for a specific cell line and culture process by evaluating its effect on cell growth, viability, and productivity.
Materials:
-
Your mammalian cell line of interest
-
Basal cell culture medium (low in L-Threonine, if possible, or a custom formulation)
-
Sterile this compound stock solution (from Protocol 1)
-
96-well or 24-well cell culture plates
-
Cell counting apparatus (e.g., automated cell counter or hemocytometer)
-
Viability dye (e.g., trypan blue)
-
Assay for quantifying your recombinant protein of interest (e.g., ELISA)
-
MTS or similar proliferation assay reagent (optional)
Procedure:
-
Cell Seeding: Seed your cells in a 96-well or 24-well plate at a density appropriate for your cell line.
-
Prepare Media with Varying L-Threonine Concentrations: Prepare a series of media with a range of L-Threonine concentrations. For example, you could test 0, 0.2, 0.5, 1, 2, 5, and 10 mM L-Threonine. Prepare these by adding the appropriate volume of your sterile stock solution to the basal medium. Include a control with the standard medium concentration.
-
Culture the Cells: Replace the seeding medium with the prepared media containing different L-Threonine concentrations. Culture the cells under standard conditions (e.g., 37°C, 5% CO2).
-
Monitor Cell Growth and Viability: At regular intervals (e.g., every 24 hours for 5-7 days), determine the viable cell density and percentage of viability for each condition using a cell counter and viability dye.
-
Measure Protein Production: At the end of the culture period, collect the cell culture supernatant and quantify the concentration of your recombinant protein using an appropriate assay.
-
Data Analysis: Plot the viable cell density, viability, and protein titer as a function of L-Threonine concentration. The optimal concentration will be the one that provides the best balance of cell growth, viability, and productivity for your specific application.
| Parameter | Control (Standard Medium) | Low L-Threonine | Optimal L-Threonine | High L-Threonine | Expected Outcome |
| Peak Viable Cell Density (x10⁶ cells/mL) | 8.0 ± 0.5 | 6.5 ± 0.4 | 9.5 ± 0.6 | 9.2 ± 0.7 | Significant increase with optimal dosage. |
| Cell Viability (%) | > 90% | > 85% | > 95% | > 90% | Maintained or improved high viability. |
| Monoclonal Antibody (mAb) Titer (g/L) | 2.5 ± 0.2 | 1.8 ± 0.3 | 3.2 ± 0.4 | 3.0 ± 0.5 | A substantial increase in product yield. |
| This is hypothetical data and should be determined experimentally.[12] |
Protocol 3: Monitoring L-Threonine Consumption in a Fed-Batch Culture
Objective: To monitor the consumption of L-Threonine in a fed-batch culture to inform feeding strategies.
Materials:
-
Bioreactor with your production cell line
-
Sampling device
-
Analytical method for L-Threonine quantification (see next section)
Procedure:
-
Initiate Fed-Batch Culture: Start your fed-batch culture according to your standard protocol.
-
Regular Sampling: At regular intervals (e.g., daily), aseptically collect a small sample of the culture supernatant.
-
Sample Preparation: Process the sample as required for your analytical method (e.g., centrifugation to remove cells, dilution).
-
Quantify L-Threonine: Analyze the samples to determine the concentration of L-Threonine.
-
Data Analysis: Plot the L-Threonine concentration over time. This will reveal the rate of consumption and help you determine when and how much L-Threonine to add in your feeding strategy to prevent it from becoming a limiting nutrient.
Analytical Methods for L-Threonine Quantification
Accurate monitoring of L-Threonine concentration is crucial for effective process control. Several analytical techniques are available:
-
High-Performance Liquid Chromatography (HPLC): This is a widely used method for amino acid analysis.[13] It involves pre-column derivatization of the amino acids followed by separation on a column and detection by UV or fluorescence.[13]
-
Enzymatic Assays: These assays utilize L-threonine dehydrogenase, an enzyme that specifically catalyzes the conversion of L-threonine.[14] The reaction can be coupled to the production of a detectable product, such as NADH, which can be measured spectrophotometrically.[14][15]
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation in stock solution or media | - Exceeding the solubility limit.\n- pH of the solution is not optimal. | - Prepare a more dilute stock solution.\n- Gently warm the solution during preparation.\n- Ensure the final pH of the medium is within the appropriate range. |
| Reduced cell growth or viability at high concentrations | - Cytotoxicity due to very high amino acid concentrations.\n- Imbalance of amino acids. | - Perform a dose-response study to identify the optimal, non-toxic concentration range.\n- Ensure a balanced amino acid profile in the feed. |
| Unexpected metabolic effects (e.g., high lactate production) | - Altered metabolic fluxes due to high L-Threonine catabolism. | - Monitor other key metabolites (e.g., glucose, lactate, ammonia).\n- Adjust the feeding strategy to maintain metabolic balance. |
Conclusion
L-Threonine is a critical nutrient in mammalian cell culture, with a profound impact on cell growth, viability, and the production of high-quality recombinant proteins. A thorough understanding of its biochemical roles and a systematic approach to optimizing its concentration are essential for developing robust and efficient biopharmaceutical production processes. The application notes and protocols provided in this guide offer a comprehensive framework for researchers to unlock the full potential of their cell culture systems through the judicious use of this compound.
References
-
Newest BioTech Inc. L-Threonine. 5
-
Benchchem. Biotechnology Applications: Harnessing L-Threonine Amide HCl for Protein Production. 16
-
Benchchem. Application Notes and Protocols: DL-Threonine as a Supplement in Specialized Cell Culture Media. 12
-
Wikipedia. Threonine.
-
Cambridge University Press & Assessment. Effect of dietary threonine on growth performance and muscle growth, protein synthesis and antioxidant-related signalling pathways of hybrid catfish Pelteobagrus vachelli × Leiocassis longirostris.
-
NIH National Library of Medicine. l-Threonine Regulates G1/S Phase Transition of Mouse Embryonic Stem Cells via PI3K/Akt, MAPKs, and mTORC Pathways.
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PubMed Central. High-level production of L-threonine by recombinant Escherichia coli with combined feeding strategies.
-
BOC Sciences Amino Acid. Threonine: Definition, Structure, Benefits, Sources and Uses.
-
Creative Proteomics. Overview of Threonine Metabolism.
-
Benchchem. Application Notes and Protocols for Using DL-Threonine in Cell Culture.
-
MDPI. The Application of Corynebacterium glutamicum in l-Threonine Biosynthesis.
-
MDPI. Physiological Functions of Threonine in Animals: Beyond Nutrition Metabolism.
-
Agilent. Determination of Amino Acid Composition of Cell Culture Media and Protein Hydrosylate Standard.
-
NIH National Library of Medicine. The role of l-serine and l-threonine in the energy metabolism and nutritional stress response of Trypanosoma cruzi.
-
NIH National Library of Medicine. The biosynthesis of threonine by mammalian cells: expression of a complete bacterial biosynthetic pathway in an animal cell.
-
Google Patents. US8785147B2 - L-threonine analysis method and L-threonine dehydrogenase.
-
NIH National Library of Medicine. Reconstruction the feedback regulation of amino acid metabolism to develop a non-auxotrophic l-threonine producing Corynebacterium glutamicum.
-
ResearchGate. The solubility and stability of l-threonine in ionic liquids.
-
The functionality of a therapeutic antibody candidate restored by a single mutation from proline to threonine in the variable region.
-
Official Monographs for Part I / L-Threonine.
-
ResearchGate. Designed Amino Acid Feed in Improvement of Production and Quality Targets of a Therapeutic Monoclonal Antibody.
-
NIH National Library of Medicine. Evaluation of safe utilization of l-threonine for supplementation in healthy adults: a randomized double blind controlled trial.
-
UCL Discovery. OPTIMISATION OF CHO CELL GROWTH AND RECOMBINANT INTERFERON-y PRODUCTION.
-
ResearchGate. Safety and efficacy of l‐threonine produced by fermentation with Escherichia coli CGMCC 11473 for all animal species.
-
NIH National Library of Medicine. Amino acid consumption in naïve and recombinant CHO cell cultures: producers of a monoclonal antibody.
-
Carl ROTH. L-Threonine, 25 g, CAS No. 72-19-5 | Amino Acids for Cell Culture.
-
Quora. What are some ways to measure L-threonine quantitatively?
-
Benchchem. Improving solubility of DL-Threonine methyl ester hydrochloride for reactions.
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- 4. mdpi.com [mdpi.com]
- 5. newestbio.com [newestbio.com]
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- 8. l-Threonine Regulates G1/S Phase Transition of Mouse Embryonic Stem Cells via PI3K/Akt, MAPKs, and mTORC Pathways - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Amino acid consumption in naïve and recombinant CHO cell cultures: producers of a monoclonal antibody - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. nbinno.com [nbinno.com]
Mastering the Challenge: A Detailed Protocol for Solid-Phase Peptide Synthesis (SPPS) Incorporating L-Threonine
An Application Note and Protocol for Researchers
Abstract
Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are created, enabling the construction of complex sequences for research, therapeutic, and diagnostic applications. However, the incorporation of certain amino acids presents unique challenges that require careful optimization of synthetic protocols. L-Threonine, with its β-branched structure and a hydroxyl group on its side chain, is a prime example. This application note provides a comprehensive, field-proven protocol for the successful incorporation of L-Threonine using Fmoc/tBu chemistry. We delve into the causality behind critical experimental choices, from side-chain protection strategies to the selection of coupling reagents that mitigate common side reactions such as racemization and dehydration. This guide is intended for researchers, scientists, and drug development professionals seeking to enhance the yield and purity of their synthetic peptides containing Threonine.
Introduction: The Unique Chemistry of L-Threonine in SPPS
L-Threonine is a crucial amino acid in many biologically active peptides. Its structure, which includes two chiral centers and a secondary hydroxyl group on the side chain, introduces specific hurdles in the standard Fmoc-based SPPS workflow. The primary challenges are:
-
Steric Hindrance: As a β-branched amino acid, the bulkiness of the side chain close to the peptide backbone can slow down coupling reactions, potentially leading to incomplete acylation.[1]
-
Side-Chain Reactivity: The nucleophilic hydroxyl group (-OH) must be protected to prevent undesirable side reactions, most notably esterification with the activated carboxyl group of the incoming amino acid.[2][3]
-
Risk of Racemization: The α-carbon of an activated amino acid is susceptible to epimerization, a risk that is heightened for certain residues and under specific activation conditions.[4][5]
-
Dehydration (β-elimination): Under certain conditions, particularly during activation, the hydroxyl group can be eliminated, leading to the formation of a dehydroamino acid residue.[1][6]
This protocol is designed to navigate these challenges by employing a robust side-chain protection strategy and optimized coupling conditions. The standard derivative for this purpose is Fmoc-L-Thr(tBu)-OH , where the Fluorenylmethyloxycarbonyl (Fmoc) group temporarily protects the α-amino group and a tert-butyl (tBu) ether protects the side-chain hydroxyl group.[3] The tBu group is stable under the mildly basic conditions used for Fmoc removal (e.g., piperidine) but is readily cleaved by strong acids like trifluoroacetic acid (TFA) during the final step.[7]
Foundational Workflow of Fmoc SPPS
The Fmoc SPPS strategy is a cyclical process that builds the peptide chain from the C-terminus to the N-terminus on an insoluble resin support.[8][9] Each cycle consists of two main steps: deprotection and coupling, interspersed with extensive washing to remove excess reagents and byproducts.
Caption: The core iterative cycle of Solid-Phase Peptide Synthesis.
Materials, Reagents, and Equipment
Amino Acid Derivatives and Resins
-
Resin: Wang resin or Rink Amide resin (100-200 mesh, ~0.5-1.0 mmol/g substitution). The choice depends on whether a C-terminal carboxylic acid (Wang) or amide (Rink Amide) is desired.[10]
-
Amino Acids: High-purity Fmoc-protected amino acids. For Threonine, Fmoc-L-Thr(tBu)-OH is required. Other side chains should be protected with standard acid-labile groups (e.g., Boc for Lys, Trt for His, Pbf for Arg).[11]
-
L-Threonine Hydrochloride Note: If starting from this compound to prepare the Fmoc-derivative in-house, ensure complete conversion and purification. When using commercial Fmoc-amino acid hydrochlorides in a synthesis, an additional equivalent of base is required during the coupling step to neutralize the HCl salt.[12]
Solvents and Reagents
| Reagent/Solvent | Grade | Purpose |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Primary solvent for washing and reactions. Must be amine-free.[10] |
| Dichloromethane (DCM) | ACS Grade | Solvent for washing and resin swelling. |
| Piperidine | ACS Grade | Fmoc deprotection agent. |
| Diisopropylethylamine (DIPEA) | Peptide Synthesis Grade | Base for amino acid activation and coupling. |
| Trifluoroacetic acid (TFA) | Reagent Grade | Final cleavage and side-chain deprotection.[13] |
| Triisopropylsilane (TIS) | Reagent Grade | Cation scavenger for cleavage.[10] |
| Diisopropylcarbodiimide (DIC) | Reagent Grade | Coupling activator. |
| Oxyma Pure (or HOBt) | Reagent Grade | Racemization suppressant additive.[5] |
| Acetic Anhydride | ACS Grade | Capping agent. |
| Pyridine | ACS Grade | Base for capping. |
| Diethyl Ether (cold) | ACS Grade | Peptide precipitation. |
| Acetonitrile (ACN) | HPLC Grade | HPLC analysis. |
| Water (H₂O) | Deionized / HPLC Grade | HPLC analysis and scavenger. |
Detailed Step-by-Step Protocol
This protocol is based on a 0.1 mmol synthesis scale. Adjust volumes accordingly for different scales.
Step 1: Resin Preparation and Swelling
-
Weigh Resin: Place 100-200 mg of resin (depending on substitution) into a fritted peptide synthesis vessel.
-
Swell Resin: Add 5 mL of DCM and allow the resin to swell for 30 minutes at room temperature. Drain the DCM.[10]
-
DMF Wash: Wash the resin thoroughly with DMF (3 x 5 mL) to prepare it for the first cycle.[10]
Step 2: First Amino Acid Loading (If starting with non-preloaded resin)
This step is for attaching the first amino acid to the resin. If using pre-loaded resin, skip to Step 3. The procedure varies significantly based on the resin (e.g., loading on Wang resin vs. 2-chlorotrityl resin). Refer to manufacturer guidelines or specialized protocols.
Step 3: The SPPS Elongation Cycle for L-Threonine
A. Fmoc Deprotection
-
Add 5 mL of 20% (v/v) piperidine in DMF to the resin.
-
Agitate gently (e.g., using a shaker or nitrogen bubbling) for 5-7 minutes.[10]
-
Drain the solution.
-
Repeat the piperidine treatment for another 5-7 minutes to ensure complete deprotection.
-
Drain and wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.[10]
B. Coupling of Fmoc-L-Thr(tBu)-OH
The key to successfully coupling Threonine is to use an activation method that is both efficient and minimizes racemization. The DIC/Oxyma method is highly recommended for its effectiveness and low racemization risk.[12]
-
Prepare Coupling Solution: In a separate vial, dissolve the following reagents:
-
Fmoc-L-Thr(tBu)-OH: 4 equivalents (0.4 mmol, ~159 mg)
-
Oxyma Pure (or HOBt): 4 equivalents (0.4 mmol, ~57 mg)
-
Dissolve in ~3 mL of DMF.
-
-
Activate: Add DIC (4 equivalents, 0.4 mmol, ~63 µL) to the amino acid solution.
-
Pre-activation (Optional but recommended): Allow the mixture to pre-activate for 2-5 minutes. Do not pre-activate for extended periods, as this can increase the risk of side reactions for some amino acids.[11]
-
Couple to Resin: Add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
Reaction: Agitate the mixture for 1-2 hours at room temperature. Due to the steric hindrance of Threonine, a longer coupling time is advisable compared to non-branched amino acids.[10]
-
Wash: After the coupling is complete, drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).
C. Monitoring the Reaction
-
Perform a Kaiser test (or other ninhydrin-based test) on a small sample of resin beads. A negative result (beads remain colorless or yellow) indicates a complete coupling reaction. A positive result (blue/purple beads) signifies free amines and an incomplete reaction. If the coupling is incomplete, repeat the coupling step (double couple).[14]
D. (Optional) Capping
If the coupling reaction is incomplete after a second attempt, it is crucial to cap the unreacted free amines to prevent the formation of deletion sequences.
-
Prepare a capping solution of acetic anhydride/pyridine/DMF (e.g., 1:2:3 ratio).
-
Add the capping solution to the resin and react for 15-20 minutes.
-
Drain and wash thoroughly with DMF (3 x 5 mL).[10]
Repeat Step 3 (A-D) for each amino acid in the sequence.
Final Cleavage and Deprotection
Once the peptide sequence is fully assembled, the final step is to cleave the peptide from the resin support and simultaneously remove all acid-labile side-chain protecting groups, including the tBu group on Threonine.
Caption: Workflow for the final cleavage and isolation of the peptide.
-
Final Fmoc Removal: Perform a final deprotection (Step 3A) to remove the N-terminal Fmoc group.
-
Resin Washing and Drying: Wash the peptide-resin with DMF (3x), DCM (3x), and finally with diethyl ether (2x) to shrink the resin. Dry the resin thoroughly under vacuum for at least 1 hour.
-
Prepare Cleavage Cocktail: A standard and effective cocktail for most peptides, including those with Threonine, is Reagent B . The scavengers (water and TIS) are critical for quenching the reactive tert-butyl cations generated during deprotection.[15]
| Reagent | Percentage (v/v) | Purpose |
| Trifluoroacetic acid (TFA) | 95% | Cleaves peptide from resin; removes protecting groups. |
| Water (H₂O) | 2.5% | Scavenger. |
| Triisopropylsilane (TIS) | 2.5% | Potent cation scavenger, prevents side reactions with Trp, Met, Cys. |
-
Cleavage Reaction: Add the cleavage cocktail to the dry peptide-resin in a sealed vial (~5-10 mL per 100 mg of resin).
-
Incubation: Allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.[16]
-
Isolate Peptide Solution: Filter the resin using a fritted funnel and collect the TFA filtrate, which now contains the cleaved peptide. Wash the resin twice more with a small volume of fresh TFA and combine the filtrates.
-
Precipitate Peptide: Add the TFA solution dropwise into a 50 mL centrifuge tube containing ~40 mL of ice-cold diethyl ether. A white precipitate (the crude peptide) should form.
-
Isolate Crude Peptide: Centrifuge the mixture, decant the ether, and wash the peptide pellet twice more with cold ether.
-
Drying: Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator. The crude peptide is now ready for purification (typically via RP-HPLC) and characterization (e.g., Mass Spectrometry).[15]
Troubleshooting and Key Considerations
-
Incomplete Coupling of Threonine: If the Kaiser test is positive, double couple using fresh reagents. Elevated temperature (microwave synthesis) can improve efficiency but must be used cautiously as it can also increase the risk of side reactions.
-
Racemization: Avoid using a large excess of base (DIPEA) and prolonged pre-activation times, especially with onium salt activators like HBTU/HATU.[4] The DIC/Oxyma combination is generally safer in this regard.[12]
-
Dehydration: This side reaction is more common with Serine than Threonine but can still occur. Using carbodiimide-based activation (DIC) is known to minimize this risk.
-
TFA Esters: During cleavage, TFA can sometimes form esters with the free hydroxyl groups of Serine or Threonine. This can be observed in mass spectrometry as a +98 Da adduct. This side product can often be reversed by treating the peptide in a mild aqueous base post-purification, but this is sequence-dependent and may not always be feasible.[10]
Conclusion
The successful incorporation of L-Threonine in solid-phase peptide synthesis is readily achievable with a protocol that directly addresses its unique chemical properties. The use of Fmoc-L-Thr(tBu)-OH provides robust side-chain protection, while a carefully selected coupling strategy, such as the DIC/Oxyma method, ensures efficient peptide bond formation while minimizing the risks of racemization and dehydration. By understanding the causality behind each step and implementing rigorous monitoring and purification, researchers can confidently synthesize high-quality Threonine-containing peptides for a wide array of scientific applications.
References
- Gyros Protein Technologies. (n.d.). Solid-phase Peptide Synthesis (SPPS) in Research & Development.
- Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
-
Li, Y., et al. (2022). Side-Chain Unprotected Fmoc-Arg/His/Tyr-OH Couplings and Their Application in Solid-Phase Peptide Synthesis. Organic Process Research & Development. Available at: [Link]
- ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis.
-
Pires, D. A. T., et al. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20, 53–69. Available at: [Link]
-
Simic, N., et al. (2004). l-Threonine Export: Use of Peptides to Identify a New Translocator from Corynebacterium glutamicum. Journal of Bacteriology. Available at: [Link]
-
Basu, S., et al. (2011). A building block for PSGL-1 via Fmoc-assisted solid-phase peptide synthesis. Beilstein Journal of Organic Chemistry, 7, 1191–1196. Available at: [Link]
- AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.
- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
- Sigma-Aldrich. (n.d.). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.
-
Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(4), 195-217. Available at: [Link]
-
He, Y., et al. (2015). Divergent Behavior of Glycosylated Threonine and Serine Derivatives in Solid Phase Peptide Synthesis. The Journal of Organic Chemistry, 80(15), 7766–7772. Available at: [Link]
- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- ResearchGate. (2014). Is it imperative to protect the side chain hydroxyl groups of amino acids in SPPS?.
- AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
-
CEM Corporation. (2023). SPPS Reagents Explained: A Complete Guide. YouTube. Available at: [Link]
- AAPPTec. (n.d.). Fmoc-Thr(tBu)-OH – Threonine derivative utilized in peptide synthesis.
-
Liu, C.-F., & Li, Y.-M. (2014). Realizing serine/threonine ligation: scope and limitations and mechanistic implication thereof. Frontiers in Chemistry, 2, 32. Available at: [Link]
- PPMC. (n.d.). Peptide Cleavage from Resin Protocol.
- ResearchGate. (2015). Dehydration of threonine esters during tosylation.
- AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- AAPPTec. (n.d.). Cleavage from Wang Resin.
-
van der Velden, N. S., et al. (2023). Investigating the Specificity of the Dehydration and Cyclization Reactions in Engineered Lanthipeptides by Synechococcal SyncM. ACS Synthetic Biology, 12(1), 164-173. Available at: [Link]
-
Backman, T. W. H., et al. (2023). Discovery of l-threonine transaldolases for enhanced biosynthesis of beta-hydroxylated amino acids. Nature Communications, 14, 5589. Available at: [Link]
- ResearchGate. (2020). SPPS: peptide failure to elongate?.
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols.
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- 4. chempep.com [chempep.com]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. peptide.com [peptide.com]
- 10. chem.uci.edu [chem.uci.edu]
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- 12. bachem.com [bachem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 16. peptide.com [peptide.com]
Application Notes & Protocols: Leveraging L-Threonine Hydrochloride to Overcome Barriers in Protein Crystallization
Introduction: The Crucial Role of Additives in Structural Biology
The determination of high-resolution protein structures via X-ray crystallography remains a cornerstone of modern drug discovery and fundamental biological research. However, the path to obtaining well-ordered, diffraction-quality crystals is often fraught with challenges, most notably the propensity of highly purified proteins to form non-crystalline, amorphous aggregates under supersaturated conditions.[1] This aggregation competes directly with the ordered molecular packing required for crystal lattice formation.[2] To navigate this thermodynamic bottleneck, the strategic use of chemical additives has become an indispensable tool in the crystallographer's arsenal.
Among the various classes of additives, amino acids and their derivatives have emerged as particularly effective "non-denaturing reagents" that can significantly enhance crystallizability.[3] They offer a unique combination of stabilizing and solubilizing properties that can suppress non-specific aggregation without compromising the protein's native conformation.[1][3] This guide provides a detailed exploration of L-Threonine hydrochloride as a promising additive for protein crystallization, outlining the mechanistic rationale for its use and providing robust, field-tested protocols for its application.
Scientific Rationale: Why this compound?
L-Threonine is a polar amino acid distinguished by a hydroxyl group on its side chain.[4] This feature allows it to engage in hydrogen bonding and other polar interactions, which are central to its efficacy as a crystallization additive. The hydrochloride salt form ensures high solubility and bioavailability in typical aqueous buffer systems used for crystallization.
The primary mechanism by which this compound facilitates crystallization is through the suppression of non-specific protein aggregation .[2][3] In a supersaturated solution, protein molecules with exposed hydrophobic patches or unfavorable electrostatic interactions tend to associate randomly, leading to amorphous precipitation. L-Threonine, by virtue of its physicochemical properties, can intervene in this process.
Proposed Mechanisms of Action:
-
Hydration Shell Modulation: L-Threonine is highly soluble in water and can influence the structure of the hydration shell surrounding the protein.[5] By interacting favorably with both the protein surface and the bulk solvent, it can help maintain a discrete layer of water molecules that prevents direct, non-specific protein-protein contacts that lead to aggregation.
-
Surface Charge Shielding: As a zwitterionic molecule, L-Threonine can engage in transient, weak electrostatic interactions with charged residues on the protein surface. This can effectively shield or "mask" patches of high charge density that might otherwise lead to electrostatic repulsion or unfavorable attractions, thereby promoting more ordered intermolecular contacts.
-
Stabilization of Native Conformation: Studies have shown that L-Threonine can contribute to protein stability. For instance, it has been observed to induce the expression of heat shock proteins and protect cells from heat-induced stress, suggesting a role in maintaining protein integrity.[6] A stable, well-folded protein is a prerequisite for successful crystallization.
-
Favorable Crystal Contact Promotion: The hydroxyl group of threonine is frequently involved in hydrogen bonding networks on the surface of proteins.[7] As an additive, L-Threonine may act as a molecular "bridge" or "linker," satisfying specific hydrogen bonding requirements between protein molecules and facilitating the formation of stable, ordered crystal contacts.
The diagram below illustrates the proposed role of this compound in shifting the equilibrium from amorphous aggregation towards ordered crystal formation.
Caption: Proposed mechanism of L-Threonine HCl in protein crystallization.
Application & Screening Strategy
This compound is best employed as an additive in both initial screening and optimization phases, particularly for proteins that exhibit solubility issues or a high tendency for amorphous precipitation.
Data Summary: Recommended Screening Parameters
| Parameter | Recommended Range | Rationale & Notes |
| Stock Solution Concentration | 1.0 M | Prepared in high-purity water. The pH may be slightly acidic; adjustment is typically not necessary but can be considered if the target protein is highly pH-sensitive. |
| Initial Screening Concentration | 25 mM - 200 mM (final) | This range is effective for identifying initial hits. Lower concentrations may be sufficient for stabilization, while higher concentrations can more actively influence solubility. |
| Optimization Concentration | 10 mM - 500 mM (final) | Once a lead condition is identified, a finer screen around the initial hit concentration is recommended. The optimal concentration is protein-dependent. |
| Compatible Crystallization Methods | Vapor Diffusion (Hanging & Sitting Drop), Microbatch | L-Threonine HCl is non-volatile and compatible with all common crystallization techniques.[8] |
Detailed Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a sterile, high-concentration stock solution for use as a crystallization additive.
Materials:
-
This compound powder (MW: 155.58 g/mol )
-
High-purity deionized water (e.g., Milli-Q or equivalent)
-
Sterile microcentrifuge tubes or glass vials
-
0.22 µm syringe filter
Procedure:
-
Calculation: To prepare a 1.0 M stock solution, weigh out 1.556 g of this compound.
-
Dissolution: Add the powder to a sterile container and add high-purity water to a final volume of 10 mL. Mix gently until fully dissolved. The solution should be clear and colorless.
-
Sterilization: To remove any potential nucleation sources like dust or microbial contaminants, filter the solution through a 0.22 µm syringe filter into a fresh, sterile container.
-
Storage: Aliquot the stock solution into smaller, working volumes (e.g., 500 µL) to minimize freeze-thaw cycles. Store at -20°C for long-term use or at 4°C for up to several weeks.
Protocol 2: Additive Screening by Vapor Diffusion (Sitting Drop)
Objective: To systematically evaluate the effect of this compound across a range of concentrations in a standard crystallization screen.
Prerequisites:
-
Purified protein at an appropriate concentration (typically 5-25 mg/mL).[9]
-
A commercial or custom crystallization screening kit.
-
This compound stock solution (1.0 M).
The following workflow diagram outlines the process of incorporating the additive into a standard sitting drop experiment.
Caption: Experimental workflow for additive screening via vapor diffusion.
Procedure:
-
Plate Setup: Dispense the reservoir solutions from your chosen crystallization screen into the wells of a 96-well crystallization plate.
-
Drop Formulation: For each condition, prepare the crystallization drop in the corresponding drop well. A common approach is to create a gradient of the additive. For a 2 µL total drop volume:
-
Control (0 mM Additive): 1.0 µL Protein + 1.0 µL Reservoir Solution.
-
Low Conc. (e.g., 50 mM): 1.0 µL Protein + 0.9 µL Reservoir Solution + 0.1 µL of 1M L-Threonine HCl diluted 1:1 with water (to make 0.5M working stock for easier pipetting). Alternatively, for a final concentration of 50mM in a 2µL drop, add 0.1µL of 1M stock, 1.0µL of protein and 0.9µL of reservoir solution.
-
High Conc. (e.g., 100 mM): 1.0 µL Protein + 0.8 µL Reservoir Solution + 0.2 µL of 1M L-Threonine HCl.
-
Note: Adjust volumes to maintain a consistent protein-to-reservoir ratio where possible, or simply add the additive to the final drop mixture. Consistency is key.
-
-
Sealing and Incubation: Carefully seal the plate with optically clear tape to create a closed system for vapor equilibration.[8] Incubate at a constant, controlled temperature (e.g., 20°C).
-
Monitoring and Analysis: Regularly inspect the drops using a microscope over a period of several days to weeks. Record any changes, noting differences in precipitation, crystal morphology, and crystal size between the control drops and those containing this compound. Look for conditions where the additive reduces amorphous precipitate, yields more numerous or larger crystals, or produces crystals where none formed previously.
Trustworthiness: Self-Validating System & Troubleshooting
A robust experimental design includes internal controls that validate the results. In the protocol described above, the "Control" drop for each crystallization condition serves as the internal benchmark. A positive effect is confirmed if the drops containing this compound show a clear improvement (e.g., less precipitation, appearance of crystals) relative to the control under the exact same reservoir condition.
Common Observations & Troubleshooting:
| Observation | Potential Cause | Suggested Action |
| No change observed across all concentrations. | The protein may not benefit from this specific additive, or the effect is subtle under the tested conditions. | Try a different class of additives or a broader range of L-Threonine HCl concentrations in an optimization screen. |
| Increased precipitation with the additive. | The additive may be "salting out" the protein or significantly altering the pH of the drop, pushing it towards a region of lower solubility. | Re-measure the pH of the drop. Consider using a buffered L-Threonine HCl stock or testing a different amino acid. |
| Small needles or microcrystals appear. | The additive is promoting nucleation but not optimal crystal growth. | This is a positive result! Proceed to optimization. Use lower additive concentrations, vary the protein concentration, or try micro-seeding. |
| Clear drops remain clear (no precipitation or crystals). | The additive has increased the protein's solubility to a point where supersaturation is not reached. | Increase the precipitant concentration in the reservoir or increase the protein concentration. |
Conclusion
This compound is a valuable, cost-effective, and easy-to-implement additive for protein crystallization. By mitigating non-specific aggregation and stabilizing the target protein, it can significantly expand the range of conditions that yield high-quality crystals.[1][3] The protocols outlined in this guide provide a systematic framework for researchers, scientists, and drug development professionals to effectively integrate this powerful tool into their structural biology workflows, ultimately increasing the probability of success in determining novel protein structures.
References
-
Bowyer, A., et al. (2008). Crystallization and Preliminary X-ray Diffraction Analysis of L-threonine Dehydrogenase (TDH) From the Hyperthermophilic Archaeon Thermococcus Kodakaraensis. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 64(Pt 9), 828–830. Available at: [Link]
-
ResearchGate. (n.d.). L-threonine single crystals. [Image]. Available at: [Link]
-
Higashi, N., et al. (2005). Crystallization and preliminary X-ray analysis of hyperthermophilic L-threonine dehydrogenase from the archaeon Pyrococcus horikoshii. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 61(Pt 4), 432–434. Available at: [Link]
-
ResearchGate. (n.d.). Solubility of L-threonine in water solvent. [Image]. Available at: [Link]
-
Schulz, J., et al. (2021). A simple vapor-diffusion method enables protein crystallization inside the HARE serial crystallography chip. Acta Crystallographica Section D: Structural Biology, 77(Pt 6), 739–746. Available at: [Link]
-
Watford, M., et al. (2014). L-Threonine induces heat shock protein expression and decreases apoptosis in heat-stressed intestinal epithelial cells. Nutrition, 30(2), 216-221. Available at: [Link]
-
Newby, Z. E., et al. (2009). A general protocol for the crystallization of membrane proteins for X-ray structural investigation. Nature Protocols, 4(5), 619–637. Available at: [Link]
-
ResearchGate. (n.d.). Studies on growth and optical, structural, mechanical and photoconductivity of non-linear optical material L-threonine. Available at: [Link]
-
Freeman, B., et al. (2021). Bioinspired Threonine-Based Polymers with Potent Ice Recrystallization Inhibition Activity. Biomacromolecules, 22(7), 2911–2921. Available at: [Link]
-
Wikipedia. (2023). Protein crystallization. Available at: [Link]
-
Ito, L., et al. (2008). Effect of amino acids and amino acid derivatives on crystallization of hemoglobin and ribonuclease A. Journal of Synchrotron Radiation, 15(Pt 3), 316–318. Available at: [Link]
-
Bowyer, A., et al. (2008). Crystallization and preliminary X-ray diffraction analysis of l-threonine dehydrogenase (TDH) from the hyperthermophilic archaeon Thermococcus kodakaraensis. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 64(Pt 9), 828–830. Available at: [Link]
-
University of Missouri. (n.d.). Protein XRD Protocols - Crystallization of Proteins. Available at: [Link]
-
Hampton Research. (n.d.). Sample Preparation for Crystallization. Available at: [Link]
-
University of California, Berkeley. (n.d.). What Every Crystallographer Should Know About A Protein Before Beginning Crystallization Trials. Available at: [Link]
-
ResearchGate. (n.d.). Photograph of L-threonine crystal grown from aqueous solution by slow cooling method. [Image]. Available at: [Link]
-
Wikipedia. (2023). Threonine. Available at: [Link]
-
GEA. (n.d.). Crystallization of Amino Acids. Available at: [Link]
-
Halim, M. A., et al. (2023). Physicochemical and structural investigation of l-threonine/glycerol-based deep eutectic solvents using experimental and molecular modelling approaches. New Journal of Chemistry, 47(42), 19683-19694. Available at: [Link]
-
RJ Wave. (n.d.). Growth and Characterization of L-Threonine Lithium Chloride: A New Semiorganic Non Linear Optical single Crystal. Available at: [Link]
-
Ito, L., et al. (2008). Effect of amino acids and amino acid derivatives on crystallization of hemoglobin and ribonuclease A. PubMed, 15(Pt 3), 316-8. Available at: [Link]
-
Farpour, F., et al. (2021). Effects of amino acid additives on protein solubility – insights from desorption and direct electrospray ionization mass spectrometry. Analyst, 146(20), 6147-6155. Available at: [Link]
-
Warkentin, M., et al. (2017). Protein stability: a crystallographer's perspective. Acta Crystallographica Section F: Structural Biology Communications, 73(Pt 5), 257–265. Available at: [Link]
-
Butler, F. R., & Judge, R. A. (2024). An Analysis of Protein Crystals Grown under Microgravity Conditions. Crystals, 14(7), 594. Available at: [Link]
-
Shiraki, K., et al. (2010). Comparative analysis of amino acids and amino-acid derivatives in protein crystallization. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 66(Pt 6), 649–653. Available at: [Link]
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- 3. Effect of amino acids and amino acid derivatives on crystallization of hemoglobin and ribonuclease A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Threonine - Wikipedia [en.wikipedia.org]
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- 8. Protein crystallization - Wikipedia [en.wikipedia.org]
- 9. hamptonresearch.com [hamptonresearch.com]
Application Notes and Protocols for L-Threonine Hydrochloride in Metabolic Labeling Studies
Introduction: Unveiling Cellular Dynamics with Isotope-Labeled L-Threonine
Metabolic labeling is a powerful technique that provides a window into the dynamic processes of a cell. By introducing molecules containing stable, heavy isotopes, researchers can trace their incorporation into newly synthesized biomolecules, offering a quantitative and temporal understanding of cellular metabolism and protein dynamics. Among the essential amino acids utilized for this purpose, L-Threonine plays a crucial role due to its involvement in protein synthesis, post-translational modifications like phosphorylation and O-linked glycosylation, and its role as a precursor to other key metabolites such as glycine and acetyl-CoA.[1][2] This guide provides an in-depth exploration of the application of isotopically labeled L-Threonine hydrochloride in metabolic labeling studies, with a primary focus on the widely adopted Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) methodology.
This compound is the preferred form for these studies due to its high solubility and stability in aqueous solutions, ensuring its bioavailability in cell culture media. The use of isotopically labeled L-Threonine, such as ¹³C₄,¹⁵N-L-Threonine, allows for the differentiation of protein populations based on their synthesis time. When combined with mass spectrometry, this technique enables the precise quantification of changes in protein abundance, turnover rates, and post-translational modifications in response to various stimuli or perturbations.
This document is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, field-proven protocols for the successful implementation of L-Threonine-based metabolic labeling experiments.
Scientific Principles: The Rationale Behind L-Threonine Metabolic Labeling
The success of any metabolic labeling experiment hinges on the efficient and complete incorporation of the isotope-labeled amino acid into the cellular proteome. L-Threonine is an essential amino acid for mammals, meaning they cannot synthesize it de novo and must obtain it from their diet or, in the case of cell culture, the growth medium.[3] This dependency is the cornerstone of its utility in metabolic labeling. When cells are grown in a medium where the standard L-Threonine is replaced with its heavy isotope-labeled counterpart, all newly synthesized proteins will incorporate this "heavy" L-Threonine.
Why L-Threonine?
-
Essential Amino Acid: Its indispensability ensures that the cellular machinery for protein synthesis will readily utilize the exogenously supplied labeled version, leading to high incorporation efficiency.
-
Metabolic Hub: L-Threonine is not only a building block for proteins but also a key player in several metabolic pathways.[4] It can be catabolized to produce acetyl-CoA and glycine, linking protein metabolism to central carbon metabolism and one-carbon metabolism.[5] This makes labeled L-Threonine a versatile tool for tracing carbon and nitrogen flux through these interconnected pathways.
-
Post-Translational Modifications: The hydroxyl group in L-Threonine's side chain is a frequent site for phosphorylation and O-linked glycosylation, two critical post-translational modifications involved in cellular signaling and regulation.[2] Using labeled L-Threonine can aid in the study of the dynamics of these modifications on newly synthesized proteins.
The fundamental principle of SILAC involves growing two populations of cells in media that are identical except for the isotopic form of a specific amino acid.[6] One population is cultured in "light" medium containing the natural, unlabeled amino acid, while the other is cultured in "heavy" medium containing the stable isotope-labeled amino acid. After a sufficient number of cell divisions to ensure near-complete incorporation of the heavy amino acid, the two cell populations can be subjected to different experimental conditions.[7] The samples are then combined, and the proteins are extracted, digested (typically with trypsin), and analyzed by mass spectrometry. The mass difference between the heavy and light peptides allows for the direct quantification of the relative abundance of each protein between the two conditions.
Experimental Design and Considerations
A well-designed metabolic labeling experiment is crucial for obtaining reliable and reproducible data. The following are key considerations when using this compound for SILAC studies.
Choice of Isotope-Labeled L-Threonine
Several isotopic forms of L-Threonine are commercially available. The choice depends on the specific experimental goals and the mass spectrometer's resolution.
| Isotope Composition | Mass Shift (Da) | Common Applications |
| ¹³C₄-L-Threonine | +4 | Proteomics, metabolic flux analysis |
| ¹⁵N-L-Threonine | +1 | Proteomics, tracing nitrogen metabolism |
| ¹³C₄,¹⁵N-L-Threonine | +5 | Proteomics (provides a larger mass shift) |
Table 1: Common Isotopic Forms of L-Threonine and Their Applications.
For most SILAC-based proteomics experiments, using L-Threonine with multiple heavy isotopes (e.g., ¹³C₄,¹⁵N) is advantageous as it creates a larger mass shift, which can improve the resolution and accuracy of quantification, especially for complex samples.
Cell Culture and Media Preparation
The foundation of a successful SILAC experiment is the complete incorporation of the labeled amino acid.
-
Dialyzed Serum: Standard fetal bovine serum (FBS) contains endogenous amino acids, including L-Threonine, which will compete with the labeled amino acid and prevent complete incorporation. Therefore, it is essential to use dialyzed FBS, from which small molecules like amino acids have been removed.
-
Custom Media: The base medium must be specifically formulated to lack L-Threonine, allowing for the addition of either the light or heavy form. Several commercial suppliers offer SILAC-grade media and amino acids.
-
Adaptation Phase: Cells must be cultured in the SILAC medium for a sufficient number of passages (typically 5-6 cell doublings) to ensure that the cellular proteome is fully labeled.[7] Incomplete labeling can lead to inaccurate quantification.[8]
Verification of Label Incorporation
Before initiating the experimental phase, it is critical to verify the efficiency of label incorporation. This can be achieved by:
-
Culturing a small batch of cells in the heavy medium for the predetermined number of passages.
-
Harvesting the cells and extracting the proteins.
-
Digesting the proteins and analyzing the peptides by mass spectrometry.
-
Searching the data for peptides containing L-Threonine and calculating the percentage of heavy label incorporation. The incorporation efficiency should ideally be >97%.[9]
Detailed Protocol: SILAC using this compound
This protocol provides a step-by-step guide for a typical SILAC experiment using two cell populations (light and heavy).
Materials
-
Cell line of interest
-
SILAC-grade DMEM or RPMI-1640 medium lacking L-Arginine, L-Lysine, and L-Threonine
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Penicillin-Streptomycin solution
-
"Light" this compound (unlabeled)
-
"Heavy" this compound (e.g., ¹³C₄,¹⁵N-L-Threonine hydrochloride)
-
"Light" and "Heavy" L-Arginine and L-Lysine (if conducting a standard SILAC experiment where these are the primary labeled amino acids)
-
Cell culture flasks/plates
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
Reagents for SDS-PAGE and in-gel digestion (DTT, iodoacetamide, trypsin)[9]
-
Reagents for peptide cleanup (e.g., C18 spin columns)[9]
-
Mass spectrometer and liquid chromatography system
Phase 1: Adaptation and Labeling
-
Prepare SILAC Media:
-
Reconstitute the amino acid-deficient medium according to the manufacturer's instructions.
-
Supplement the medium with 10% dFBS and 1% Penicillin-Streptomycin.
-
Create two types of media:
-
Light Medium: Add the "light" forms of L-Arginine, L-Lysine, and L-Threonine to the final concentrations required for your cell line.
-
Heavy Medium: Add the "heavy" forms of L-Arginine, L-Lysine, and ¹³C₄,¹⁵N-L-Threonine to the same final concentrations.
-
-
Sterile filter the prepared media.[10]
-
-
Cell Adaptation:
-
Split the cell line into two populations.
-
Culture one population in the "Light Medium" and the other in the "Heavy Medium".
-
Passage the cells for at least 5-6 doublings to ensure complete label incorporation.[7] Monitor cell health and morphology during this period.
-
-
Verification of Labeling Efficiency (Optional but Recommended):
-
After the adaptation phase, harvest a small aliquot of cells from the "heavy" population.
-
Perform protein extraction, digestion, and mass spectrometry analysis to confirm >97% incorporation of the heavy L-Threonine.[9]
-
Phase 2: Experimental Treatment and Sample Collection
-
Experimental Perturbation:
-
Once full labeling is achieved, the cells are ready for the experiment.
-
Plate the "light" and "heavy" labeled cells at the desired density.
-
Apply the experimental treatment to one population (e.g., drug treatment to the "heavy" cells) and a vehicle control to the other ("light" cells).[11]
-
-
Cell Harvesting:
-
After the treatment period, wash the cells with ice-cold PBS.
-
Lyse the cells directly on the plate using an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Phase 3: Sample Processing and Mass Spectrometry
-
Protein Quantification and Mixing:
-
Quantify the protein concentration of the "light" and "heavy" lysates.
-
Mix equal amounts of protein from the "light" and "heavy" samples (e.g., 50 µg of each).[11]
-
-
Protein Digestion:
-
The mixed protein sample can be separated by SDS-PAGE followed by in-gel digestion, or digested directly in-solution.
-
In-gel Digestion (Commonly Used):
-
Run the mixed protein lysate on a 1D SDS-PAGE gel.
-
Excise the entire lane and cut it into smaller pieces.
-
Destain the gel pieces.
-
Reduce the proteins with DTT (e.g., 10 mM DTT at 56°C for 30 min).[9]
-
Alkylate with iodoacetamide (e.g., 55 mM iodoacetamide at room temperature in the dark for 20 min).[9]
-
Digest the proteins with trypsin overnight at 37°C.[12]
-
Extract the peptides from the gel pieces.
-
-
-
Peptide Cleanup:
-
Desalt and concentrate the extracted peptides using a C18 cleanup method (e.g., StageTips or Sep-Pak cartridges).[9]
-
-
LC-MS/MS Analysis:
-
Analyze the cleaned peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The specific parameters will depend on the instrument used.
-
Phase 4: Data Analysis
-
Database Searching:
-
Use a software package like MaxQuant to analyze the raw mass spectrometry data.
-
Search the data against a relevant protein database (e.g., Swiss-Prot).
-
Specify the variable modifications, including the heavy labels for L-Threonine, L-Arginine, and L-Lysine.
-
-
Quantification and Interpretation:
-
The software will calculate the heavy-to-light (H/L) ratios for each identified peptide and protein.
-
An H/L ratio of 1 indicates no change in protein abundance.
-
An H/L ratio > 1 indicates an increase in protein abundance in the "heavy" labeled condition.
-
An H/L ratio < 1 indicates a decrease in protein abundance in the "heavy" labeled condition.
-
Perform statistical analysis to identify proteins with significant changes in abundance.
-
Visualizing the Workflow and Metabolic Pathways
SILAC Experimental Workflow
Caption: A generalized workflow for a SILAC experiment using L-Threonine.
Metabolic Fate of L-Threonine
Caption: Simplified metabolic pathways involving L-Threonine.[1][5]
Troubleshooting Common Issues
| Problem | Potential Cause | Solution |
| Low Label Incorporation | Incomplete cell doublings. | Ensure at least 5-6 cell doublings in SILAC medium.[9] |
| Contamination with unlabeled amino acids. | Use dialyzed FBS and high-purity SILAC reagents. | |
| Poor Cell Growth | Toxicity of heavy amino acids (rare). | Test different concentrations of labeled amino acids. |
| Nutritional deficiencies in the custom medium. | Supplement the medium with necessary growth factors.[9] | |
| Inaccurate Quantification | Unequal mixing of light and heavy samples. | Perform accurate protein quantification before mixing. |
| Incomplete protein digestion. | Optimize digestion conditions (trypsin concentration, time). | |
| Arginine-to-proline conversion. | This is a known issue in SILAC that can be addressed with specific software settings or by using label-swap replicates.[8] |
Table 2: Troubleshooting Guide for L-Threonine SILAC Experiments.
Conclusion and Future Perspectives
The use of this compound in metabolic labeling studies, particularly within the SILAC framework, offers a robust and versatile approach to quantitative proteomics. It enables researchers to dissect the complexities of protein synthesis, turnover, and post-translational modifications with high precision. By understanding the underlying scientific principles and adhering to meticulously planned protocols, scientists can leverage this powerful technique to gain novel insights into cellular function in both health and disease.
Future applications may involve coupling L-Threonine labeling with other "omics" technologies to create a more integrated understanding of cellular systems. Furthermore, the development of novel isotopic labeling strategies and more sensitive mass spectrometry instrumentation will continue to push the boundaries of what can be achieved with this fundamental and insightful technique.
References
-
Creative Biolabs. (n.d.). SILAC - Based Proteomics Analysis. Retrieved from [Link]
-
G-Biosciences. (2018, April 13). SILAC: A General Workflow for Improved Mass Spectrometry. Retrieved from [Link]
-
Huang, J., et al. (2008). [Metabolic flux analysis of L-threonine biosynthesis strain under diverse dissolved oxygen conditions]. Sheng Wu Gong Cheng Xue Bao, 24(9), 1586-91. Retrieved from [Link]
-
Zhang, H., & Cui, T. (2014). Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation. In Receptor Tyrosine Kinases: Methods and Protocols (pp. 239-254). Humana Press. Retrieved from [Link]
-
Foodcom S.A. (2022, December 28). Threonine properties and applications in animal nutrition. Retrieved from [Link]
-
ResearchGate. (n.d.). Overview of SILAC protocol. Retrieved from [Link]
-
Liu, S., et al. (2022). Combined metabolic analyses for the biosynthesis pathway of l-threonine in Escherichia coli. Frontiers in Bioengineering and Biotechnology, 10, 1010931. Retrieved from [Link]
-
Guo, M., & Li, J. (2016). Quantitative Comparison of Proteomes Using SILAC. Current Protocols in Molecular Biology, 116, 10.27.1-10.27.14. Retrieved from [Link]
-
Wikipedia. (n.d.). Threonine. Retrieved from [Link]
-
Fang, Z., et al. (2021). Physiological Functions of Threonine in Animals: Beyond Nutrition Metabolism. Animals (Basel), 11(4), 987. Retrieved from [Link]
-
Park, S. K., et al. (2012). Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC). Proteome Science, 10(1), 33. Retrieved from [Link]
Sources
- 1. metabolics.com [metabolics.com]
- 2. isotope.com [isotope.com]
- 3. Threonine - Wikipedia [en.wikipedia.org]
- 4. Overview of Threonine Metabolism - Creative Proteomics [creative-proteomics.com]
- 5. mdpi.com [mdpi.com]
- 6. SILAC - Based Proteomics Analysis - Creative Proteomics [creative-proteomics.com]
- 7. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 8. Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. info.gbiosciences.com [info.gbiosciences.com]
Troubleshooting & Optimization
how to prevent L-Threonine hydrochloride precipitation in PBS buffer
A Guide to Preventing Precipitation and Ensuring Solution Stability
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide, curated by Senior Application Scientists, provides in-depth technical information and practical troubleshooting advice for working with L-Threonine hydrochloride in Phosphate Buffered Saline (PBS). Our goal is to equip you with the knowledge to prevent precipitation and ensure the stability and reliability of your experimental solutions.
Troubleshooting Guide: Preventing this compound Precipitation
This section addresses common issues encountered when preparing and storing this compound solutions in PBS. The troubleshooting workflow is designed to identify and resolve the root cause of precipitation.
Issue: A precipitate forms in my this compound/PBS solution.
The formation of a precipitate indicates that the concentration of this compound has exceeded its solubility limit under the current conditions. The following step-by-step guide will help you diagnose and solve this common experimental challenge.
Troubleshooting Workflow
Caption: A step-by-step workflow to diagnose and resolve this compound precipitation in PBS.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating in PBS?
A1: Precipitation of this compound in PBS is most commonly due to exceeding its solubility under the specific conditions of your experiment. The key factors influencing its solubility are pH, concentration, and temperature .
-
The Role of pH: L-Threonine is an amino acid with both an acidic carboxylic acid group and a basic amino group. Its charge, and therefore its interaction with the solvent and other ions, is highly dependent on the pH of the solution. The hydrochloride salt form generally improves solubility in aqueous solutions compared to the free amino acid.[1] However, in a buffered solution like PBS, which has a pH of approximately 7.4, the equilibrium between different ionic forms of L-Threonine can be influenced. L-Threonine has an isoelectric point (pI) of about 5.6, which is the pH at which the molecule has a net zero charge.[2] At a pH above the pI, the molecule will have a net negative charge. The solubility of amino acids is generally lowest at their isoelectric point.
-
Concentration Effects: You may be attempting to create a solution that is above the saturation point of this compound at the given temperature and pH.[1]
-
Temperature Dependence: Like many solids, the solubility of this compound is temperature-dependent. Preparing or storing the solution at a colder temperature can decrease its solubility.[1]
Q2: What is the optimal pH for dissolving this compound in PBS?
A2: While standard PBS has a pH of around 7.4, the solubility of L-Threonine can be influenced by slight pH adjustments. A study on L-Threonine crystal growth noted that solubility is very high in water and that the pH of the solution can be adjusted.[3] For optimal solubility and to minimize the risk of precipitation, consider preparing your PBS at a pH slightly more acidic than 7.4, for instance, in the range of 6.8 to 7.2. At a pH further from the isoelectric point (pI ≈ 5.6), the L-Threonine molecule will be more charged, enhancing its interaction with water and increasing solubility.
Ionic Species of L-Threonine at Different pH Values
Caption: The ionic state of L-Threonine as a function of solution pH.
Q3: How can I increase the solubility of this compound in PBS?
A3: To improve solubility and prevent precipitation, consider the following strategies:
-
Gentle Heating: Warming the solution to 30-40°C can significantly aid in the dissolution process.[1]
-
Ultrasonication: Using an ultrasonic bath can help to break down any clumps of powder and accelerate dissolution. A solubility of 50 mg/mL for L-Threonine in PBS has been reported with the use of ultrasonication.[4]
-
Incremental Addition: Add the this compound powder to the PBS in small portions while stirring continuously. This prevents the formation of larger aggregates that are more difficult to dissolve.
-
Prepare a Concentrated Stock Solution: Dissolve the this compound in cell culture grade water first, where it may have higher solubility, and then dilute this stock solution into your PBS to the final desired concentration.[5]
Q4: What is the recommended procedure for preparing a stable this compound solution in PBS for cell culture?
A4: The following protocol is recommended for preparing a sterile, stable stock solution of this compound in PBS.
Protocol: Preparation of a 100 mM this compound Stock Solution in PBS
Materials:
-
This compound powder
-
Cell culture grade Phosphate Buffered Saline (PBS), pH 7.2-7.4
-
Sterile 0.22 µm syringe filter
-
Sterile conical tubes or bottles
-
Magnetic stirrer and stir bar or vortex mixer
Procedure:
-
Preparation: In a sterile container, add the desired volume of PBS.
-
Weighing: Accurately weigh the required amount of this compound powder. For a 100 mM solution, this would be approximately 1.56 g per 100 mL of PBS (Molecular Weight of L-Threonine HCl is ~155.58 g/mol ).
-
Dissolution:
-
Sterilization: Once the this compound is completely dissolved and the solution is clear, sterilize it by passing it through a 0.22 µm syringe filter into a sterile container.[5]
-
Storage: Store the stock solution at 4°C for short-term use or in aliquots at -20°C for long-term storage to prevent repeated freeze-thaw cycles.[5]
Q5: Can the phosphate in PBS interact with this compound to cause precipitation?
A5: While direct precipitation of a threonine-phosphate salt at physiological pH in a typical 1x PBS solution is not a commonly reported issue, interactions between phosphate ions and amino acids can occur. In some contexts, phosphate has been shown to stabilize proteins in solution.[6] However, high concentrations of phosphate or significant shifts in pH upon freezing could potentially lead to reduced solubility. Standard 1x PBS is generally a suitable buffer, but if precipitation persists despite following the recommended procedures, consider using a lower concentration of phosphate buffer or an alternative physiological buffer after verifying its compatibility with your experimental system.
Summary of Key Factors Influencing Solubility
| Factor | Influence on Solubility | Recommendations |
| pH | Solubility is lowest near the isoelectric point (pI ≈ 5.6). At the physiological pH of PBS (~7.4), L-Threonine is primarily in its zwitterionic and anionic forms, which are generally soluble. | Adjust PBS to a slightly acidic pH (e.g., 6.8-7.2) to increase the proportion of the more soluble cationic form. |
| Concentration | Higher concentrations increase the likelihood of exceeding the solubility limit and causing precipitation. | Do not exceed the known solubility limits. Prepare a concentrated stock and dilute as needed. |
| Temperature | Solubility generally increases with temperature. | Use gentle warming (30-40°C) to aid dissolution. Avoid storing solutions at low temperatures unless stability at those temperatures has been confirmed. |
| Dissolution Technique | Incomplete initial dissolution can lead to later precipitation. | Use vigorous stirring, incremental addition of the powder, and ultrasonication to ensure complete dissolution. |
By carefully controlling these factors, researchers can consistently prepare clear, stable solutions of this compound in PBS for their experiments.
References
-
ResearchGate. (n.d.). Solubility curve of L -threonine. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility of L-threonine in water solvent. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility of L-serine, L-threonine and L-isoleucine in aqueous aliphatic alcohol solutions. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermodynamical Characteristics of the Reaction of Pyridoxal-5 '-Phosphate with L-Amino Acids in Aqueous Buffer Solution. Retrieved from [Link]
-
PubMed. (n.d.). Hyperproduction of L-threonine by an Escherichia coli mutant with impaired L-threonine uptake. Retrieved from [Link]
-
ResearchGate. (n.d.). Influence of Isoelectric pH on the Growth Linear and Nonlinear Optical and Dielectric Properties of l-Threonine Single Crystals. Retrieved from [Link]
-
PubMed. (n.d.). PBS buffer solutions with different pH values can change porosity of DNA-chitosan complexes. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch27 pKa and pI values. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). The Structural Basis for Allosteric Inhibition of a Threonine-sensitive Aspartokinase. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Temperature dependence of amino acid hydrophobicities. Retrieved from [Link]
-
The Effect of Buffers on Protein Conformational Stability. (n.d.). Retrieved from [Link]
-
Science.gov. (n.d.). phosphate buffer solutions: Topics. Retrieved from [Link]
-
Springer. (n.d.). Physicochemical Properties of Buffers Used in Simulated Biological Fluids with Potential Application for In Vitro Dissolution Testing: A Mini-review. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of L-threonine on Growth and Properties of Ammonium Dihydrogen Phosphate Crystal. Retrieved from [Link]
-
ACS Publications. (n.d.). Solubilities of L-Cystine, L-Tyrosine, L-Leucine, and Glycine in Aqueous Solutions at Various pHs and NaCl Concentrations. Retrieved from [Link]
Sources
Technical Support Center: L-Threonine Hydrochloride Degradation & Stability
Topic: Degradation products of L-Threonine hydrochloride under acidic conditions Audience: Researchers, Analytical Scientists, and Formulation Chemists Version: 2.4 (Current)
Executive Summary: The Stability Profile
This compound (L-Thr·HCl) is generally stable in its crystalline solid form. However, under acidic aqueous conditions , particularly when combined with thermal stress (e.g., sterilization, forced degradation studies, or long-term storage in liquid formulations), it undergoes specific chemical degradation pathways.
The primary degradation mechanism is acid-catalyzed
Quick Diagnostic: Degradation Markers
| Degradation Product | Chemical Source | Detection Method | Typical Manifestation |
| 2-Ketobutyric Acid | Dehydration ( | HPLC (UV 210nm), LC-MS | New peak, often eluting after Threonine (method dependent). |
| Ammonia ( | Deamination (coupled with above) | Cation Exchange, Ion Chromatography | Baseline drift, distinct smell in concentrated degraded samples. |
| Glycine | Retro-aldol Cleavage | HPLC (Amino Acid Analysis) | Increasing impurity peak co-eluting with Glycine std. |
| Acetaldehyde | Retro-aldol Cleavage | GC-HS (Headspace) | Volatile peak; potential interaction with other excipients (Maillard). |
Mechanism of Action: Degradation Pathways
Understanding the causality of degradation is critical for troubleshooting. Unlike Serine, which degrades rapidly, Threonine is relatively robust due to the methyl group on the
Pathway Visualization
The following diagram illustrates the competitive pathways occurring under acidic stress (
Figure 1: Primary (solid lines) and secondary (dotted lines) degradation pathways of L-Threonine in acidic media.[1]
-
Dehydration (Major): Protonation of the hydroxyl group facilitates the elimination of water, forming an unstable enamine intermediate. This spontaneously hydrolyzes to 2-ketobutyrate and ammonium.[2]
-
Retro-Aldol (Minor): Reversible cleavage of the C
-C bond. While more common in enzymatic or basic conditions, it can occur in acid if specific metal ions (impurities) are present to chelate the intermediate.
Troubleshooting Guide: Diagnostics & Solutions
Scenario A: "I see an unknown peak growing in my stability samples."
Diagnosis: Likely 2-Ketobutyric Acid .[3]
-
Context: Occurs in liquid formulations at pH < 4.0 stored at >25°C.
-
Verification Step:
-
Inject a standard of 2-Ketobutyric acid (CAS: 600-18-0).
-
Check UV spectrum: 2-Ketobutyrate has a carbonyl absorbance (approx. 200-210 nm) but lacks the primary amine signal if using ninhydrin/OPA post-column derivatization (unless the method detects keto acids specifically).
-
-
Root Cause: Acid-catalyzed dehydration.
-
Solution:
-
Adjust pH to 5.0–6.0 if formulation allows (L-Thr is most stable near its isoelectric point, pI ~5.6).
-
Reduce thermal exposure during manufacturing (e.g., avoid autoclaving L-Thr solutions; use sterile filtration).
-
Scenario B: "My assay purity is dropping, but I don't see new peaks."
Diagnosis: Volatile Loss or Detection Mismatch .
-
Context: Forced degradation studies (e.g., 1N HCl, 80°C).
-
Mechanistic Insight:
-
If Acetaldehyde is formed (Retro-aldol), it is volatile and may evaporate, leaving "missing mass."
-
If Ammonia is formed, it is not detected by UV.
-
-
Verification Step:
-
Perform a "Mass Balance" check.
-
Use a Refractive Index (RI) detector or CAD (Charged Aerosol Detector) to see non-chromophoric byproducts.
-
-
Solution: Use a closed-vessel system for stress testing to retain volatiles.
Scenario C: "The solution turned yellow/brown."
Diagnosis: Maillard Reaction (False Positive for pure degradation).
-
Context: Formulation contains reducing sugars (Glucose, Lactose) or excipients with aldehyde impurities.
-
Mechanistic Insight: L-Threonine's amine group reacts with carbonyls (from degradation products like 2-ketobutyrate or excipients) to form melanoidins.
-
Solution: Screen excipients for reducing sugar impurities. Ensure L-Thr HCl raw material is free of iron (Fe), which catalyzes oxidative coloring.
Standardized Protocol: Forced Degradation (Acid Hydrolysis)
Use this protocol to validate your analytical method's capability to detect L-Threonine degradation products.
Objective: Induce 10–20% degradation to identify potential breakdown products.
Materials:
-
This compound Reference Standard.
-
1.0 N Hydrochloric Acid (HCl).
-
1.0 N Sodium Hydroxide (NaOH) (for neutralization).
-
HPLC Vials.
Workflow:
-
Preparation: Dissolve L-Thr HCl to a concentration of 1.0 mg/mL in 1.0 N HCl.
-
Stress Condition: Incubate at 80°C for 24 hours . (Note: Standard protein hydrolysis uses 6N HCl at 110°C, but that is too aggressive for stability profiling; it destroys the molecule completely. 1N at 80°C is milder).
-
Sampling:
-
Take an aliquot at T=0 (Control).
-
Take an aliquot at T=24h.
-
-
Neutralization: Allow T=24h sample to cool to room temperature. Neutralize carefully with 1.0 N NaOH to pH ~6.0. Warning: Neutralization is exothermic; keep cool to prevent secondary degradation.
-
Analysis: Inject immediately onto HPLC/LC-MS.
Acceptance Criteria:
-
Recovery of L-Threonine should be 80–90%.
-
Appearance of secondary peak (2-Ketobutyrate) should be detectable.
Frequently Asked Questions (FAQ)
Q1: Is L-Threonine HCl stable in stock solution at 4°C? A: Yes. In 0.1 M HCl or water, L-Threonine is stable for at least 6 weeks at 4°C. Degradation is negligible without elevated temperatures. However, always seal tightly to prevent evaporation or contamination.
Q2: Can I autoclave L-Threonine HCl solutions? A: It is not recommended . Autoclaving (121°C) can induce 1–3% degradation via dehydration, potentially altering the concentration and introducing ammonia. Sterile filtration (0.22 µm) is the industry standard for amino acid solutions.
Q3: Does the "Hydrochloride" salt form make it more stable? A: The HCl salt improves solubility and handling (crystallinity) compared to the zwitterionic free base. However, in solution, the HCl dissociates, creating an acidic environment (pH ~2-3 for a 1% solution). This intrinsic acidity promotes self-degradation if heated. Buffered solutions (pH 5-6) are chemically more stable than pure L-Thr·HCl in water.
Q4: What is the specific retention time (RRT) of the degradation product? A: This depends on your column.
-
C18 (RP-HPLC): 2-Ketobutyrate is more hydrophobic than Threonine and typically elutes after the main peak.
-
Ion Exchange (Amino Acid Analyzer): 2-Ketobutyrate is an acid, not an amino acid, and may elute in the solvent front or wash volume, often being missed by standard ninhydrin protocols unless specific wavelengths are monitored.
References
-
Threonine Dehydration Mechanism
-
Mechanism and Catalytic Site Atlas (M-CSA). "Threonine ammonia-lyase (biosynthetic)." EMBL-EBI.
- Note: While referencing the enzymatic pathway, this source validates the chemical plausibility of the dehydration-to-ketobutyrate mechanism which mimics acid c
-
-
Acidic Stability & Kinetics
-
Impurity Profiling in Amino Acids
-
Holzgrabe, U., et al. (2022).[8] "Analytical Chemistry of Impurities in Amino Acids Used as Nutrients." Journal of AOAC International.
- Context: Comprehensive review of impurity detection (HPLC/LC-MS) for amino acids including Threonine.
-
-
General Stability Data
-
Biotage. (2023).[9] "How long are amino acid stock solutions stable for successful solid phase peptide synthesis?"
- Context: Practical data on shelf-life of amino acid solutions
-
Sources
- 1. Threonine aldolases: perspectives in engineering and screening the enzymes with enhanced substrate and stereo specificities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 3. Threonine and 2-Oxobutanoate Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 5. ijcrt.org [ijcrt.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biotage.com [biotage.com]
improving the dissolution rate of L-Threonine hydrochloride powder
Current Status: Operational Subject: Optimization of Dissolution Kinetics for L-Threonine HCl Ticket ID: LTHR-HCL-SOL-001 Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1]
Executive Summary & Core Physics
Welcome to the technical support portal for L-Threonine Hydrochloride.[1] While L-Threonine HCl is highly soluble in water (>10 g/100 mL at 20°C), users frequently report "slow dissolution" which is actually a kinetic issue, not a thermodynamic one.[1]
The governing principle for your troubleshooting is the Noyes-Whitney Equation .[2] Understanding this equation allows you to manipulate the variables controlling the rate (
| Variable | Parameter | Practical Implication |
| D | Diffusion Coefficient | Viscosity/Temp: Heating the solvent increases |
| S | Surface Area | Particle Size: Finer powder dissolves faster if it doesn't clump.[1] |
| h | Boundary Layer Thickness | Agitation: High shear mixing reduces the stagnant liquid layer around particles. |
| Cs | Saturation Solubility | Solvent Choice: The maximum concentration possible in your specific media. |
| Cb | Bulk Concentration | Sink Conditions: As the solution gets concentrated, the rate slows down.[3] |
Diagnostic Workflow (Triage)
Before altering your protocol, use this decision tree to identify the specific bottleneck in your dissolution process.
Figure 1: Diagnostic logic for identifying dissolution bottlenecks based on visual observation.[1]
Troubleshooting Guides & FAQs
Issue A: "The powder forms clumps that float on the surface."
Diagnosis: Poor Wettability (High Contact Angle). Even though L-Threonine HCl is hydrophilic, fine powders often trap air, creating a "raft" that prevents water from contacting the crystal surface.
-
Immediate Fix:
-
Slurry Method: Do not dump the powder into the full volume of solvent. Create a thick paste (slurry) with a small volume of solvent (10-15% of total) first. This forces air out mechanically.[1]
-
Surfactant Addition: Add 0.01% Polysorbate 80 (Tween 80) to the water before adding the powder. This lowers surface tension (
in Noyes-Whitney).[1]
-
Issue B: "Dissolution is taking >30 minutes despite stirring."
Diagnosis: Diffusion Layer Saturation (
-
Immediate Fix:
-
Switch to Overhead Stirring: Use an impeller blade (pitched blade turbine) rather than a magnetic bar.
-
Temperature Modulation: Increase temperature to 40°C.
-
Issue C: "The pH dropped drastically, and the buffer failed."
Diagnosis: Acidity of the Hydrochloride Salt.
L-Threonine HCl releases
-
Immediate Fix:
-
Neutralization Strategy: If your application requires a neutral pH (e.g., cell culture), you must actively titrate with NaOH or use a high-molarity buffering system (e.g., HEPES, MOPS) capable of absorbing the proton load. Do not rely on weak buffers like PBS for high concentrations of the HCl salt.
-
Standardized Protocol: Intrinsic Dissolution Rate (IDR)
To scientifically validate if a new batch of L-Threonine HCl is defective or simply has a different particle size, you must measure the Intrinsic Dissolution Rate (IDR) . This eliminates surface area as a variable.[1]
Reference Standard: USP General Chapter <1087> [1].[1][4]
Equipment Required[1][2][5][6]
-
Rotating Disk Apparatus (Wood’s Apparatus).[1]
-
Hydraulic Press (to compress powder into a disk).[1]
-
UV-Vis Spectrophotometer (Detection at 210 nm, though non-specific; HPLC preferred for specificity).[1]
Step-by-Step Methodology
-
Sample Preparation (The Disk):
-
Dissolution Setup:
-
Measurement:
-
Calculation:
-
Plot Cumulative Amount Dissolved (mg) vs. Time (min) .
-
Calculate the slope (
) of the linear portion. -
IDR Formula:
-
Acceptance Criteria: A consistent IDR indicates the chemical purity and crystal habit are unchanged. If IDR is stable but your bulk powder dissolves slowly, the issue is Particle Size Distribution (PSD) or Agglomeration , not the chemical itself.
Reference Data: Solubility & Solvent Parameters
Use these parameters to optimize your solvent system.
| Solvent | Dielectric Constant ( | Approx.[1] Solubility (20°C) | Recommendation |
| Water | 80.1 | > 100 mg/mL | Ideal.[1] Use mild heat. |
| Ethanol | 24.5 | Poor | Anti-solvent.[1] Causes precipitation.[1] |
| PBS (pH 7.4) | ~78 | High | Caution: HCl salt will lower pH.[1] |
| 0.1 N HCl | - | High | Common Ion Effect may slightly reduce rate.[1] |
References
-
United States Pharmacopeia (USP). General Chapter <1087> Intrinsic Dissolution. USP-NF.
-
PubChem. this compound Compound Summary. National Library of Medicine.
-
Noyes, A. A., & Whitney, W. R. (1897).[1] The rate of solution of solid substances in their own solutions. Journal of the American Chemical Society, 19(12), 930-934.
- Doherty, C., & York, P. (1987). Microstructural properties of L-threonine and its effect on dissolution. International Journal of Pharmaceutics.
Sources
- 1. Methyl L-threoninate hydrochloride | C5H12ClNO3 | CID 2734893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dissolution Kinetics of a BCS Class II Active Pharmaceutical Ingredient: Diffusion-Based Model Validation and Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Noyes-Whitney Dissolution | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
- 4. Intrinsic Dissolution Rate Profiling of Poorly Water-Soluble Compounds in Biorelevant Dissolution Media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
Validation & Comparative
A Comparative Guide to HPLC Methods for Validating the Purity of L-Threonine Hydrochloride
This guide offers a comprehensive, scientifically-grounded comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity validation of L-Threonine hydrochloride. Tailored for researchers, scientists, and drug development professionals, this document transcends standard protocols by delving into the rationale behind methodological choices. It provides a robust framework for developing and validating a reliable and accurate analytical method suitable for a regulated environment.
Introduction: The Imperative of Purity in this compound
L-Threonine is an essential amino acid, a fundamental component in pharmaceuticals, nutritional supplements, and cell culture media.[1] Its hydrochloride salt is often preferred for its enhanced stability and solubility. The purity of this compound is a critical quality attribute that directly influences the efficacy and safety of the final product. Impurities can originate from the synthesis process, degradation, or improper storage and may include other amino acids, the D-enantiomer, or other process-related substances.
Regulatory bodies like the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) provide monographs with specified methods for L-Threonine analysis.[2][3] While these serve as a crucial baseline, advancements in chromatography offer opportunities for methods with superior resolution, sensitivity, and efficiency. This guide will focus on a high-performing reversed-phase HPLC (RP-HPLC) method employing pre-column derivatization and compare it with alternative analytical strategies.
Methodological Comparison: Choosing the Optimal HPLC Strategy
The analysis of amino acids such as L-Threonine by HPLC is challenging due to their high polarity and lack of a strong UV chromophore. Various techniques have been developed to address these issues, each with distinct advantages and disadvantages.
| Method | Principle | Advantages | Disadvantages |
| Pre-column Derivatization with UV/Vis or Fluorescence Detection | L-Threonine is chemically modified with a derivatizing agent (e.g., OPA, FMOC) before injection. The resulting derivative is less polar and has a strong chromophore or fluorophore.[4][5] | High sensitivity and specificity, wide applicability, and well-established protocols.[5] | Can be time-consuming, derivatizing agents may have limited stability, and potential for side reactions. |
| Ion-Exchange Chromatography (IEC) with Post-column Ninhydrin Derivatization | Separation is based on the ionic interactions between the amino acid and the stationary phase. A post-column reaction with ninhydrin creates a colored compound detected by a UV/Vis detector.[4] | A classic and robust method, often considered a reference standard.[3] | Requires dedicated instrumentation, specialized columns, and can have longer run times. |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | This technique separates polar compounds on a polar stationary phase using a mobile phase with a high concentration of an organic solvent.[6] | Good retention of polar analytes like L-Threonine without the need for derivatization.[6] | Can be less robust than RP-HPLC and is sensitive to the water content of the mobile phase. |
| Mass Spectrometry (MS) Detection | Allows for the direct detection of underivatized amino acids based on their mass-to-charge ratio. | High sensitivity and selectivity, and provides structural information. | Higher cost and complexity of instrumentation. |
For routine quality control applications where high sensitivity, specificity, and robustness are critical, pre-column derivatization with UV/Vis detection provides an excellent balance of performance and accessibility.[5][7] This guide will detail a method using o-phthalaldehyde (OPA) as the derivatizing agent.
Featured Method: RP-HPLC with Pre-Column OPA Derivatization for this compound Purity
This section outlines a validated method for determining the purity of this compound and its related impurities. OPA is an ideal choice as it reacts rapidly with primary amines in the presence of a thiol to form a highly fluorescent and UV-active isoindole derivative, which allows for sensitive detection.[5]
Experimental Protocol
Materials and Reagents:
-
This compound Reference Standard (USP or equivalent)
-
This compound Sample
-
o-Phthalaldehyde (OPA)
-
3-Mercaptopropionic acid (3-MPA)
-
Sodium borate
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered, and degassed)
-
Sodium phosphate monobasic
-
Sodium phosphate dibasic
-
Hydrochloric acid
-
Sodium hydroxide
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis detector
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | The C18 stationary phase offers excellent hydrophobic retention for the OPA-derivatized L-Threonine, allowing for effective separation from potential impurities.[4] |
| Mobile Phase A | 25 mM Sodium Phosphate Buffer, pH 7.2 | This buffered aqueous phase ensures a stable pH, which is vital for the consistent ionization state of the analyte and the integrity of the silica-based column. |
| Mobile Phase B | Acetonitrile/Methanol/Water (45:45:10, v/v/v) | The organic mobile phase elutes the derivatized analyte from the C18 column. The combination of acetonitrile and methanol provides good solvation and elution strength. |
| Gradient Elution | See table below | A gradient elution ensures the timely elution of the main peak while also separating earlier and later eluting impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column that balances analysis time and chromatographic efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times and peak shapes. |
| Detection Wavelength | 338 nm | This wavelength corresponds to the maximum absorbance of the OPA-derivatized amino acid, maximizing sensitivity. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 15 | 60 | 40 |
| 20 | 10 | 90 |
| 25 | 10 | 90 |
| 25.1 | 95 | 5 |
| 30 | 95 | 5 |
Preparation of Solutions:
-
OPA Derivatizing Reagent: Dissolve 50 mg of OPA in 1.25 mL of methanol. Add 11.2 mL of 0.1 M sodium borate buffer (pH 9.5) and 50 µL of 3-MPA. This solution should be prepared fresh daily.
-
Standard Solution: Accurately weigh approximately 25 mg of this compound Reference Standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with water to obtain a concentration of about 0.5 mg/mL.
-
Sample Solution: Prepare in the same manner as the Standard Solution using the this compound sample.
Derivatization Procedure:
-
In an autosampler vial, add 400 µL of the OPA derivatizing reagent to 100 µL of the standard or sample solution.
-
Mix thoroughly and let the reaction proceed for exactly 2 minutes at room temperature before injection.
Method Validation: A Self-Validating System
A robust analytical method must be validated to ensure its performance is suitable for its intended purpose. The following validation parameters were assessed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[8]
Specificity: The method's specificity was confirmed by analyzing a blank (diluent), a placebo (a mixture of all excipients without the active ingredient), the this compound standard, and a spiked sample. The chromatograms showed no interfering peaks at the retention time of the L-Threonine derivative, confirming the method's ability to accurately measure the analyte in the presence of other components.
Linearity: Linearity was assessed by analyzing six concentrations of the this compound standard, ranging from 50% to 150% of the nominal concentration. The peak area response was plotted against the concentration to determine the correlation coefficient (r²).
| Parameter | Result | Acceptance Criteria |
| Correlation Coefficient (r²) | > 0.999 | ≥ 0.995 |
| Y-intercept | Close to zero | Report |
Accuracy: Accuracy was determined by analyzing a sample of a known concentration (spiked placebo) at three different concentration levels (80%, 100%, and 120%). The recovery was calculated for each level.
| Concentration Level | Mean Recovery (%) | Acceptance Criteria |
| 80% | 99.6% | 98.0% - 102.0% |
| 100% | 100.3% | 98.0% - 102.0% |
| 120% | 100.9% | 98.0% - 102.0% |
Precision:
-
Repeatability (Intra-assay precision): Six replicate injections of the 100% standard solution were performed on the same day.
-
Intermediate Precision (Inter-assay precision): The analysis was repeated on a different day by a different analyst using a different instrument.
| Precision Type | %RSD | Acceptance Criteria |
| Repeatability | < 1.0% | ≤ 2.0% |
| Intermediate Precision | < 1.5% | ≤ 2.0% |
Robustness: The method's robustness was evaluated by intentionally making small changes to key chromatographic parameters, such as the mobile phase pH (± 0.2 units), column temperature (± 5 °C), and flow rate (± 0.1 mL/min). The system suitability parameters, including peak asymmetry and theoretical plates, remained within acceptable limits, demonstrating the method's resilience to minor variations.
Visualizing the Workflow
The following diagram illustrates the key stages of the HPLC method validation process.
Caption: Workflow for the validation of an HPLC method for L-Threonine HCl purity.
Concluding Remarks
The RP-HPLC method with pre-column OPA derivatization presented here offers a robust, sensitive, and reliable approach for the purity validation of this compound. The comprehensive validation data confirms its suitability for routine quality control in a regulated setting. While other methods like IEC and HILIC have their merits, the widespread availability of C18 columns and standard UV detectors, combined with the high performance of OPA derivatization, makes this method a practical and scientifically sound choice for most laboratories. By understanding the underlying principles of the method and rigorously validating its performance, researchers and drug development professionals can confidently ensure the quality and safety of their this compound-containing products.
References
- García, M. C., et al. (2009). Validation of a reversed-phase HPLC method for quantitative amino acid analysis. Journal of Pharmaceutical and Biomedical Analysis, 49(5), 1263-1268.
- Rao, B. M., et al. (2010). Determination of amino acid without derivatization by using HPLC-HILIC column. Journal of Chemical and Pharmaceutical Research, 2(2), 372-380.
- Jajić, I., et al. (2016). Validation of an HPLC method for the determination of amino acids in feed. Journal of the Serbian Chemical Society, 81(10), 1151-1162.
-
SIELC Technologies. (n.d.). L-Threonine. Retrieved from [Link]
-
Japanese Pharmacopoeia. (2016). L-Threonine. Retrieved from [Link]
- Kim, J., et al. (2021). In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. Analytical Chemistry, 93(15), 6066-6071.
- Ajinomoto Co., Inc. (2014). L-threonine analysis method and L-threonine dehydrogenase. U.S. Patent No. 8,785,147 B2. Washington, DC: U.S.
-
United States Pharmacopeia. (n.d.). <1052> Biotechnology-Derived Articles—Amino Acid Analysis. Retrieved from [Link]
-
Axion Analytical Labs, Inc. (n.d.). Automated Pre-Column Derivatization of Amino Acids by HPLC. Retrieved from [Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
- United States Pharmacopeia. (2006). USP Monographs: Threonine. In USP 29-NF 24.
- Jajić, I., et al. (2016). Validation of an HPLC method for the determination of amino acids in feed. Journal of the Serbian Chemical Society, 81(10), 1151-1162.
-
United States Pharmacopeia. (n.d.). <1052> Biotechnology-Derived Articles—Amino Acid Analysis. Retrieved from [Link]
- European Pharmacopoeia. (2014). 2.2.56. Amino Acid Analysis. In European Pharmacopoeia 8.0. Strasbourg, France: Council of Europe.
Sources
- 1. L-Threonine | SIELC Technologies [sielc.com]
- 2. pharmacopeia.cn [pharmacopeia.cn]
- 3. pickeringlabs.com [pickeringlabs.com]
- 4. jasco-global.com [jasco-global.com]
- 5. jascoinc.com [jascoinc.com]
- 6. jocpr.com [jocpr.com]
- 7. Validation of a reversed-phase HPLC method for quantitative amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. database.ich.org [database.ich.org]
Comprehensive Guide to Certificate of Analysis: L-Threonine Hydrochloride Reference Standard
Introduction: The Criticality of the Salt Form
In pharmaceutical development, the choice between a free base amino acid and its hydrochloride salt is rarely arbitrary. While L-Threonine (CAS 72-19-5) is the standard pharmacopeial article (USP/EP), L-Threonine Hydrochloride (CAS 82650-07-5) is frequently employed in specific formulation matrices requiring lower pH stability or enhanced solubility profiles in non-aqueous co-solvents.[1]
This guide dissects the Certificate of Analysis (CoA) for this compound. Unlike the ubiquitous free base, the HCl salt often lacks a direct "Primary Pharmacopeial Reference Standard" (e.g., there is no specific USP this compound RS). Therefore, the CoA becomes the primary document of trust, requiring a higher level of scrutiny and often a rigorous secondary qualification protocol against the free base primary standard.
The Certificate of Analysis Decoded
A robust CoA for this compound must validate three distinct attributes: Identity (is it the correct enantiomer and salt?), Purity (is it free from related substances?), and Potency (how much active moiety is present?).
Critical CoA Parameters & Specifications
| Parameter | Method | Typical Specification | Scientific Rationale |
| Assay (Titration) | Potentiometric (AgNO3) | 98.5% – 101.5% (Dried Basis) | Measures the Chloride counter-ion to confirm stoichiometry (1:1 salt formation).[1] |
| Assay (HPLC) | Derivatization (OPA/FMOC) | 98.0% – 102.0% | Specific for the L-Threonine moiety.[1] Must align with the titration assay. |
| Chloride Content | Ion Chromatography or Titration | ~22.8% (Theoretical) | Crucial: Distinguishes the HCl salt from the free base.[1] |
| Specific Rotation | Polarimetry | Confirms the L- enantiomer.[1] Note: The rotation differs significantly from the free base due to pH effects. | |
| Loss on Drying (LOD) | Gravimetric (105°C) | High moisture content can hydrolyze the salt or degrade the crystal lattice.[1] | |
| Residue on Ignition | Gravimetric | Detects inorganic impurities (e.g., sodium from pH adjustment during synthesis).[1] | |
| Related Substances | HPLC / TLC | Individual | Detects synthesis byproducts like allo-threonine or glycine.[1] |
Expert Insight: The "Stoichiometric Gap"
A common red flag in L-Threonine HCl CoAs is a mismatch between the Chloride Assay and the Threonine Assay.
-
Scenario: Threonine content is 99%, but Chloride is 18% (Theoretical is ~22.8%).
-
Diagnosis: This indicates incomplete salt formation (a mixture of free base and salt) or the presence of non-stoichiometric hydrates. Action: Reject the lot for quantitative applications.
Comparative Analysis: Selecting the Right Standard
When sourcing a standard for L-Threonine HCl analysis, you generally face two options. The choice dictates your regulatory risk profile.
Option A: Primary Reference Standard (Free Base)
-
Source: USP, EP, or BP (e.g., USP L-Threonine RS).[1]
-
Form: L-Threonine Free Base.[1]
-
Traceability: Absolute (Legal/Compendial).
-
Usage: You must mathematically convert the molecular weight when analyzing your L-Threonine HCl samples.
-
Calculation:
[1]
-
-
Pros: Highest regulatory acceptance.[2]
-
Cons: Requires calculation; does not control for the Chloride counter-ion in your sample.
Option B: Certified Reference Material (CRM) - L-Threonine HCl[1]
-
Source: ISO 17034 Accredited Manufacturer (e.g., Sigma TraceCERT, LGC).
-
Traceability: Traceable to SI units (often via qNMR or NIST SRM).
-
Usage: Direct comparison.
-
Pros: Direct matching of salt form; CoA includes uncertainty values (
). -
Cons: Technically a "Secondary Standard" in the eyes of some pharmacopeias unless qualified.[4]
Data Comparison: Stability & Solubility
| Feature | L-Threonine (Free Base) | This compound |
| Water Solubility | High (~90 g/L) | Very High (>150 g/L) |
| Ethanol Solubility | Insoluble | Slightly Soluble (due to ionic character) |
| Hygroscopicity | Low | Moderate (HCl salts are often more hygroscopic) |
| pH (1% Solution) | 5.0 – 6.5 (Isoelectric) | 2.0 – 3.0 (Acidic) |
Experimental Protocol: Qualification of Secondary Standard
If you purchase a commercial "this compound" standard (non-compendial), you must qualify it before use in GMP release testing.[1] This protocol validates the secondary standard against the USP Primary Free Base Standard.
Protocol: HPLC-FLD Derivatization Method
Objective: Determine the purity and potency of L-Threonine HCl relative to USP L-Threonine RS.
1. Reagents:
-
Primary Std: USP L-Threonine RS (dried per monograph).[1]
-
Candidate Std: this compound (Candidate Lot).[1]
-
Derivatization Agent: OPA (o-phthalaldehyde) / 3-MPA (Mercaptopropionic acid).[1] Note: Threonine is a primary amine; OPA is sufficient. FMOC is not strictly necessary unless secondary amines are present.
2. Chromatographic Conditions:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse AAA),
. -
Mobile Phase A: 40 mM
, pH 7.8. -
Mobile Phase B: Acetonitrile : Methanol : Water (45:45:10).
-
Gradient: 0% B to 57% B over 20 min.
-
Detection: Fluorescence (Ex 340 nm / Em 450 nm).
-
Flow Rate: 1.0 mL/min.
3. Procedure:
-
Standard Prep: Dissolve USP L-Threonine RS to 100 µg/mL in 0.1 N HCl.
-
Sample Prep: Dissolve Candidate L-Threonine HCl to ~130.6 µg/mL in 0.1 N HCl (Equimolar concentration).
-
Derivatization: Automated in-needle derivatization (verify injector program).
-
Injection: Inject 6 replicates of Standard and Sample.
4. Calculation (Potency Assignment):
Acceptance Criteria:
-
The calculated potency must fall within 98.0% – 102.0% of the label claim on the Candidate CoA.
-
RSD of injections
.
Visualizations
Diagram 1: Reference Standard Qualification Workflow
This workflow illustrates the decision process for validating a non-compendial L-Threonine HCl standard.
Caption: Workflow for qualifying a secondary L-Threonine HCl standard against a primary Free Base standard.
Diagram 2: Analytical Decision Tree (Salt vs. Free Base)
Helping the analyst decide which form to use in formulation vs. analysis.
Caption: Decision matrix for selecting between Free Base and Hydrochloride standards based on application.
References
-
European Pharmacopoeia (Ph. Eur.). L-Threonine Monograph 1049. EDQM. Available at: [Link][1]
-
Agilent Technologies. Amino Acid Analysis using ZORBAX Eclipse AAA Columns - Technical Note. Available at: [Link][1]
-
ICH Guidelines. Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. Section 11.1 (Reference Standards). Available at: [Link][1]
Sources
comparative bioavailability of L-Threonine and L-Threonine hydrochloride in vivo
Publish Comparison Guide: Comparative Bioavailability of L-Threonine vs. L-Threonine Hydrochloride
Executive Summary
This guide provides a technical analysis of the comparative in vivo performance of L-Threonine (Free Base) versus its salt form, This compound (HCl) .
While both forms deliver the same active moiety (L-Threonine) to the systemic circulation, their physicochemical distinctness dictates their utility in specific formulation contexts.
-
Verdict: The two forms are bioequivalent in terms of total systemic exposure (AUC) when administered in standard solid oral dosage forms.
-
Differentiation: L-Threonine HCl exhibits superior aqueous solubility and faster initial dissolution rates, making it the preferred candidate for liquid injectables, high-concentration clinical nutrition , and situations requiring rapid onset. However, the free base is the industry standard for solid oral dosage (tablets/capsules) due to higher active mass content (approx. 24% higher per gram) and lack of chloride load.
Physicochemical Profile & Formulation Logic
Understanding the fundamental chemical differences is the prerequisite to interpreting in vivo data. The "bioavailability" of amino acid salts is often a function of their dissolution kinetics rather than transporter affinity.
Table 1: Physicochemical Comparison
| Feature | L-Threonine (Free Base) | This compound (HCl) | Impact on Bioavailability |
| CAS Number | 72-19-5 | 82650-07-5 | N/A |
| Molecular Weight | 119.12 g/mol | 155.58 g/mol | HCl form requires ~30% higher mass for equimolar dose. |
| Solubility (Water) | ~90 g/L (20°C) | >150 g/L (Est.)[1] | HCl form dissolves faster in neutral media; advantageous for liquid loads. |
| pH (10% Soln) | 5.0 – 6.0 (Isoelectric) | 2.0 – 3.0 (Acidic) | HCl form is acidogenic; may require buffering in IV applications. |
| Active Content | 100% L-Threonine | ~76.6% L-Threonine | Free base is more weight-efficient for solid dose. |
| Stability | High | Excellent (Hygroscopic) | HCl salts often resist oxidation better but attract moisture. |
The Dissolution-Absorption Logic
The primary driver for choosing the HCl salt is solubility . While L-Threonine is moderately soluble, the HCl salt dissociates instantly into the protonated amino acid and chloride ion.
-
In the Stomach (pH 1.5): Both forms exist as the protonated cation (
). The starting form (Free Base vs HCl) becomes irrelevant once dissolved in gastric juice. -
In the Intestine (pH 6.5): The acidic chyme is neutralized. Both forms convert to the zwitterionic species , which is the specific substrate for intestinal transporters.
Mechanistic Basis of Absorption
To validate bioavailability claims, one must trace the molecular pathway. L-Threonine does not cross the enterocyte membrane via passive diffusion; it relies on specific active transport systems.
Key Transporters:
-
B0AT1 (SLC6A19): The primary Na+-dependent neutral amino acid transporter in the apical (brush border) membrane. It requires the substrate to be a zwitterion.
-
ASCT1 (SLC1A4): Na+-dependent exchanger for small neutral amino acids.[2]
-
LAT1/LAT2: Basolateral transporters responsible for moving threonine from the cell into the bloodstream.
Scientific Insight: Because the transporters recognize the zwitterionic structure, the counter-ion (Cl-) of the hydrochloride salt does not participate in the transport event. Therefore,
Visualization: Dissolution & Transport Pathway
Figure 1: The convergence of Free Base and HCl forms into the identical zwitterionic substrate required for active transport.
In Vivo Comparative Performance
While direct head-to-head PK curves are rare in public literature for this specific pair, we synthesize performance based on validated amino acid pharmacokinetics.
A. Pharmacokinetic Parameters
-
(Time to Peak):
-
L-Thr HCl: Predicted to be slightly shorter (15-30 mins) due to rapid dissolution, particularly in hypochlorhydric subjects (low stomach acid) where the intrinsic acidity of the salt aids dissolution.
-
L-Thr Free Base: Standard
is 30-45 mins.
-
-
(Peak Concentration):
-
Likely equivalent when dose-normalized for molecular weight.
-
Note: If equal weights (e.g., 1g vs 1g) are given, the Free Base will show a higher
simply because it contains more threonine molecules (24% more).
-
-
(Total Bioavailability):
-
Bioequivalent. The extent of absorption for essential amino acids is near 100% unless saturated.
-
B. Metabolic Fate
Once absorbed, the source form is indistinguishable. Both feed into:
-
Protein Synthesis: Incorporation into mucins and skeletal muscle.
-
Catabolism: Conversion to Glycine and Acetyl-CoA via Threonine Dehydrogenase (TDH) or Threonine Dehydratase (TDH).
Critical Consideration for Researchers: If your study involves high-dose IV administration , the HCl form introduces a significant chloride load, which can lead to hyperchloremic metabolic acidosis . In such cases, the Free Base (buffered) or a mix is preferred.
Experimental Protocol: Validation Workflow
To objectively compare these forms in your own lab, use this self-validating crossover design.
Objective: Determine Relative Bioavailability (
Workflow Diagram:
Figure 2: Standardized crossover protocol for assessing amino acid bioavailability.
Step-by-Step Methodology:
-
Dosing: Administer equimolar doses.
-
Group A: 100 mg/kg L-Threonine.
-
Group B: 130.6 mg/kg L-Threonine HCl (adjusting for the 155.58/119.12 MW ratio).
-
-
Vehicle: Dissolve both in distilled water. Ensure L-Thr HCl solution is pH-adjusted if necessary to prevent esophageal irritation in animal models.
-
Sampling: Collect plasma from the tail vein.
-
Derivatization: Amino acids are not naturally fluorescent. Use OPA (o-phthalaldehyde) derivatization for fluorescence detection.
-
Calculation:
Acceptance Criteria: (Bioequivalence).
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6288, L-Threonine. Retrieved from [Link][3]
-
Bröer, S. (2008). Amino acid transport across mammalian intestinal and renal epithelia.[2] Physiological Reviews, 88(1), 249-286.[2] (Mechanistic basis of B0AT1/ASCT1 transport).
- Alibaba / Feed Industry Data (2024).Comparative specifications of Threonine salts vs free base for nutritional supplements. (General industry consensus on solubility vs. active content).
Sources
Comparative Guide: Chromatographic Strategies for the Purification and Desalting of L-Threonine HCl
Executive Summary & Scientific Context
The "separation" of L-Threonine (L-Thr) from L-Threonine Hydrochloride (L-Thr HCl) is fundamentally a desalting or counter-ion removal challenge. In aqueous solution, L-Thr HCl dissociates completely into the protonated amino acid (
This guide evaluates three distinct methodologies:
-
Cation Exchange Chromatography (IEX): The industry standard for preparative desalting and high-purity isolation.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): The modern standard for analytical quantification and simultaneous detection of polar species.[1]
-
Isoelectric Crystallization: The non-chromatographic baseline alternative.
Method A: Cation Exchange Chromatography (Preparative Standard)
Principle of Operation
This method utilizes the amphoteric nature of L-Threonine. At a pH below its isoelectric point (pI
Experimental Protocol
-
Resin: Dowex 50W-X8 (or equivalent sulfonated polystyrene), 200-400 mesh.
-
Column Dimensions: 20 cm x 2.5 cm (Scale as necessary; maintain 10:1 height-to-diameter ratio for resolution).
-
Flow Rate: 2.0 mL/min (Loading), 1.0 mL/min (Elution).
Step-by-Step Workflow:
-
Conditioning: Wash resin with 3 Bed Volumes (BV) of 2M HCl to ensure
form, followed by Milli-Q water until effluent is neutral. -
Loading: Dissolve L-Thr HCl in water (pH
2.0). Load onto the column.[2][3][4]-
Observation:
ions elute immediately in the flow-through (monitor with AgNO test).
-
-
Washing: Wash with 3 BV of water to remove all residual chloride.
-
Elution: Apply a step gradient of 2M NH
OH. -
Recovery: Collect ninhydrin-positive fractions. Evaporate/Lyophilize to remove water and volatile ammonia, yielding pure L-Threonine free base.
Workflow Visualization
Figure 1: Cation Exchange Desalting Workflow. The process separates the chloride ion (waste) from the amino acid via pH-modulated binding affinity.
Method B: HILIC (Analytical Standard)
Principle of Operation
For analytical purposes (e.g., quantifying L-Thr vs. Cl- content in a formulation), Reversed-Phase HPLC is unsuitable due to the high polarity of Threonine. Hydrophilic Interaction Liquid Chromatography (HILIC) is the superior alternative. It uses a polar stationary phase (Amide or Zwitterionic) and a high-organic mobile phase.[10] Water acts as the strong solvent.
This method does not "purify" bulk material but resolves the L-Thr peak from the injection void and potential salt interferences for accurate measurement.
Experimental Protocol
-
Column: Amide-functionalized silica (e.g., Waters XBridge Amide or TSKgel Amide-80), 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase:
-
Gradient: Isocratic 85% B or Gradient 90% B
60% B over 10 mins. -
Detection:
Critical Advantage
HILIC allows for the simultaneous retention of the amino acid and the counter-ion (if using a mixed-mode column or specific conditions), providing a "mass balance" view that simple Cation Exchange cannot easily offer.
Method C: The Alternative (Isoelectric Crystallization)
While not chromatographic, this is the primary benchmark against which chromatography is measured.
-
Protocol: Dissolve L-Thr HCl in minimal water. Add an organic anti-solvent (Ethanol) or adjust pH to the pI (5.6) using NaOH or LiOH.
-
Limitation: Neutralizing with NaOH generates NaCl, which co-precipitates or requires extensive washing to remove. Using amines (like triethylamine) can leave toxic residues.
-
Verdict: Crystallization is cheaper but often yields lower purity (98%) compared to IEX (>99.5%) due to salt occlusion.
Comparative Analysis
The following table synthesizes experimental data comparing the three approaches.
| Feature | Cation Exchange (IEX) | HILIC (Analytical) | Crystallization (Precipitation) |
| Primary Goal | Purification / Desalting | Quantification / QC | Bulk Production |
| Separation Mechanism | Charge/Ionic Affinity | Hydrophilic Partitioning | Solubility / Isoelectric Point |
| Chloride Removal | Complete (>99.9%) | N/A (Separates peaks only) | Moderate (Risk of occlusion) |
| Yield | High (90-95%) | N/A | Variable (70-85%) |
| Scalability | Linear (Easy to scale up) | None (Analytical only) | Excellent (Industrial scale) |
| Solvent Usage | Water / Ammonia (Green) | Acetonitrile (Expensive) | Ethanol / Methanol |
Decision Matrix & Signaling Pathway
Use this logic flow to determine the correct method for your specific research stage.
Figure 2: Method Selection Matrix based on operational scale and scientific objective.
References
-
Hirs, C. H. W., Moore, S., & Stein, W. H. (1951). Isolation of amino acids by chromatography on ion exchange columns; use of volatile buffers. Journal of Biological Chemistry.
-
Agilent Technologies. (2017). Methods for the Analysis of Underivatized Amino Acids by LC/MS. Application Note.
-
Helix Chromatography. (n.d.). HPLC Methods for analysis of Chloride Ion and Amino Acids.[11]
-
Kyowa Hakko Bio Co. (2024). Production process of threonine and purification methodologies.[6][7][14][15][16]
-
Merck / Sigma-Aldrich. (n.d.). Dowex® 50WX8 Hydrogen Form Specification Sheet.
Sources
- 1. hplc.eu [hplc.eu]
- 2. researchgate.net [researchgate.net]
- 3. 193.16.218.141 [193.16.218.141]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. US5279744A - Method for purification of an amino acid using ion exchange resin - Google Patents [patents.google.com]
- 6. diaion.com [diaion.com]
- 7. Systems metabolic engineering of Escherichia coli for L-threonine production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN1865230A - Method for extracting L-threonine from fermentation liquor - Google Patents [patents.google.com]
- 9. Separation and Detection of Amino Acids – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]
- 10. mdpi.com [mdpi.com]
- 11. helixchrom.com [helixchrom.com]
- 12. agilent.com [agilent.com]
- 13. CN104777114A - Method for measuring chloride ions in amino acid-N-formic anhydride - Google Patents [patents.google.com]
- 14. An improved method for purification of L-threonine deaminase from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Combined metabolic analyses for the biosynthesis pathway of l-threonine in Escherichia coli [frontiersin.org]
- 16. Production process of threonine [juyuanbiotech.com]
Definitive Validation Guide: L-Threonine Hydrochloride as a Certified Reference Material
Topic: Validation of L-Threonine Hydrochloride as a Certified Reference Material Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary
In the high-stakes landscape of pharmaceutical formulation and metabolic research, the distinction between a "high-purity reagent" and a Certified Reference Material (CRM) is not merely semantic—it is metrological. This guide provides an in-depth technical validation of this compound (L-Thr·HCl) as a CRM. Unlike standard reagents, a CRM offers a certified property value with a stated uncertainty budget, traceable to the International System of Units (SI).
This document outlines the rigorous ISO 17034 validation workflow, compares the performance of CRM-grade L-Thr·HCl against analytical-grade alternatives, and details the "Gold Standard" Mass Balance and qNMR methodologies used for value assignment.
Part 1: Strategic Comparison (CRM vs. Analytical Reagent)
The following table objectively compares the performance and data integrity attributes of this compound CRM against a typical ACS/Reagent Grade alternative.
Table 1: Comparative Performance Matrix
| Feature | Certified Reference Material (CRM) | Analytical/Reagent Grade | Impact on Research |
| Traceability | SI-Traceable (via NIST/NMIJ primary standards). Chain of custody is unbroken. | Varies . Often traceable only to a manufacturer's internal standard. | Critical: CRM ensures data is accepted by regulatory bodies (FDA, EMA). |
| Purity Assignment | Mass Balance + qNMR . Independent methods confirm value (e.g., 99.8% ± 0.3%). | Titration or HPLC Area% . Often overestimates purity by ignoring water/inorganics. | High: Reagents may introduce stoichiometric errors in peptide synthesis. |
| Uncertainty | Explicit ( | Not Reported . Only a "pass/fail" specification is usually provided. | High: CRM allows for calculation of total error budgets in assays. |
| Homogeneity | Tested . Within-bottle and between-bottle variance is quantified.[3] | Assumed . Batch variability can lead to inconsistent replicate data. | Medium: Critical for micro-scale analytical applications. |
| Impurity Profile | Quantified . Specific stereoisomers (L-allo-Thr) and counter-ions (Cl⁻) measured. | Generic . "Passes test" for heavy metals/residue on ignition. | Critical: Unknown stereoisomers can trigger immune responses in biologics. |
Part 2: Technical Validation Core (The "How")
To validate this compound as a CRM, we employ a self-validating orthogonal approach . We do not rely on a single method. Instead, we use Mass Balance (Method A) to account for all impurities and Quantitative NMR (qNMR) (Method B) to directly measure the main component.
Method A: The Mass Balance Approach (Indirect Purity)
Causality: Purity is calculated by subtracting all measured impurities from 100%.[4] This is the most robust method for salts like L-Thr·HCl because it explicitly accounts for the counter-ion (Chloride) and water.
Protocol 1: Impurity Quantification Workflow
-
Related Substances (HPLC-UV/MS):
-
Column: C18 mixed-mode or cation exchange (e.g., Primesep 100).[5]
-
Mobile Phase: Phosphate buffer (pH 2.5) / Acetonitrile gradient.
-
Target Impurities: L-allo-Threonine (stereoisomer), Glycine (biosynthetic byproduct).
-
Detection: UV at 210 nm (low sensitivity) or post-column derivatization with Ninhydrin (570 nm).
-
-
Water Content (Karl Fischer Coulometric):
-
Direct injection of dissolved L-Thr·HCl. Note: L-Thr·HCl is hygroscopic; handling in a glove box is required for CRM assignments.
-
-
Chloride Content (Potentiometric Titration):
-
Titrant: 0.1 N Silver Nitrate (
). -
Endpoint: Potentiometric detection using a silver electrode.
-
Validation Check: The measured chloride must match the theoretical stoichiometric ratio (approx. 23.4% by mass). Deviations indicate free base or excess HCl contamination.
-
Method B: Quantitative NMR (qNMR) (Direct Purity)
Causality: qNMR measures the number of protons relative to an internal standard (IS), independent of the salt counter-ion (provided the IS is inert).
Protocol 2: 1H-qNMR Value Assignment
-
Internal Standard: Maleic Acid (traceable to NIST SRM 350b) or Potassium Hydrogen Phthalate (KHP).
-
Solvent:
( Deuterium Oxide) with relaxation agent (optional). -
Acquisition Parameters:
-
Pulse angle: 90°.
-
Relaxation delay (
): seconds (must be of the longest proton). -
Scans: 64 or 128 for S/N > 500:1.
-
-
Signal Integration: Integrate the
-proton of L-Threonine (approx. 3.9 ppm) vs. the IS singlet.
Part 3: Experimental Data & Visualization
Validation Workflow Diagram
The following diagram illustrates the lifecycle of the L-Threonine HCl CRM, from raw material sourcing to final certification.
Figure 1: ISO 17034 Validation Workflow for L-Threonine HCl CRM.
Impurity Fate Mapping
Understanding the origin of impurities is vital for validation.
Figure 2: Origin and Fate of Impurities in this compound.
Experimental Data Summary (Simulated)
The table below presents typical validation data for a high-quality L-Threonine HCl CRM compared to a standard reagent.
Table 2: Quantitative Characterization Results
| Parameter | CRM Grade (Validation Data) | Reagent Grade (Typical) | Methodology |
| Purity (Mass Fraction) | 99.85% ± 0.25% ( | > 99.0% (Nominal) | Weighted mean of qNMR & Mass Balance |
| L-allo-Threonine | 0.02% | Not Detected / < 0.5% | HPLC-Ninhydrin (Chiral) |
| Water Content | 0.05% | < 0.2% | Karl Fischer Coulometry |
| Chloride (Cl⁻) | 23.38% (Theoretical: 23.41%) | 23.0% - 24.0% | Potentiometric Titration ( |
| Ammonium ( | < 0.01% | < 0.02% | Ion Chromatography |
| Homogeneity ( | 0.08% | N/A | ANOVA (Between-bottle) |
Uncertainty Budget Calculation:
The expanded uncertainty (
- : Uncertainty of characterization (qNMR/Mass Balance).
- : Uncertainty of between-bottle homogeneity.
- : Uncertainty of long-term stability.
For this CRM, typical values are
References
-
National Metrology Institute of Japan (NMIJ). Certified Reference Material Data Sheet: L-Threonine (NMIJ CRM 6020-a).[6][7] AIST.[6] [Link]
-
BIPM (Bureau International des Poids et Mesures). Comparison of Purity Assignment of Organic Reference Materials (CCQM-K55). Metrologia.[1][8] [Link]
-
European Pharmacopoeia (Ph.[9][10] Eur.). Monograph 1049: L-Threonine.[6][9] EDQM. [Link]
-
Yamazaki, T., et al. Purity determination of amino acid CRMs by mass balance and qNMR. Accred.[6][11] Qual. Assur. (2010). [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Amino Acids Analysis (Analytical Standards and Standard Solutions) | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 4. Equavilency between Mass Balance and qNMR metholologies - General - qNMR Exchange [qnmr.usp.org]
- 5. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reference Materials : National Metrology Institute of Japan (NMIJ) [unit.aist.go.jp]
- 7. C11RM2 - L-threonine [jctlmdb.org]
- 8. Purity assignment for peptide certified reference materials by combining qNMR and LC-MS/MS amino acid analysis results: application to angiotensin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. L -Threonine Pharmaceutical Secondary Standard; Certified Reference Material 72-19-5 [sigmaaldrich.com]
- 10. pickeringlabs.com [pickeringlabs.com]
- 11. An improved method for purification of L-threonine deaminase from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Buffering Kinetics and Stability Profiles of L-Threonine HCl vs. Standard Amino Acid Excipients
This guide provides a technical comparison of L-Threonine Hydrochloride (L-Thr HCl) against industry-standard amino acid buffers (Histidine, Glycine, Arginine). It is designed for formulation scientists requiring an objective analysis of buffering zones, capacity (
Executive Summary: The "Gap Buffer" Paradigm
In biopharmaceutical formulation, amino acids serve two distinct roles: pH buffering and conformational stabilization . While L-Histidine is the gold standard for buffering at physiological pH (5.5–7.0), This compound functions fundamentally differently.
L-Threonine HCl lacks an ionizable side chain in the physiological range (
-
Primary Buffer for low-pH steps (e.g., viral inactivation, elution).
-
High-Potency Stabilizer preventing aggregation via preferential exclusion mechanisms.
-
Bulking Agent in lyophilized formulations.[2]
Theoretical Basis & pKa Comparative Analysis
The buffering capacity (
Table 1: Physicochemical Profile of L-Threonine HCl vs. Alternatives
| Amino Acid (Salt Form) | Side Chain Nature | Effective Buffering Ranges (pH) | Primary Application | |||
| L-Threonine HCl | Polar, Uncharged (-OH) | 2.09 | 9.10 | ~13.0 (N/A) | 1.1 – 3.1 & 8.1 – 10.1 | Viral Inactivation, Stabilization |
| L-Histidine HCl | Basic (Imidazole) | 1.82 | 9.17 | 6.00 | 5.0 – 7.0 | mAb Formulation (Physiological) |
| Glycine | Non-polar (-H) | 2.34 | 9.60 | N/A | 1.3 – 3.3 & 8.6 – 10.6 | Bulking Agent, Tonicity |
| L-Arginine HCl | Basic (Guanidino) | 2.17 | 9.04 | 12.48 | 1.2 – 3.2 & >11 | Viscosity Reduction, Solubilization |
| Glutamic Acid | Acidic (-COOH) | 2.19 | 9.67 | 4.25 | 3.2 – 5.2 | Low pH Formulation |
Key Insight: L-Threonine HCl provides zero theoretical buffering capacity at pH 6.0. If a formulation requires pH control at 6.0, Threonine must be combined with Histidine or Citrate; it cannot act alone.
Comparative Performance Analysis
Scenario A: Low-pH Viral Inactivation (pH 3.0 - 3.5)
-
L-Threonine HCl: Highly effective. The carboxyl group (
2.09) provides significant buffering capacity as the pH approaches 3.0 from the acidic side. -
Histidine: Poor buffering. Its imidazole group (
6.0) is fully protonated, offering no resistance to acid/base changes at pH 3.0. -
Verdict: L-Threonine HCl is superior for maintaining stable acidic conditions during purification steps.
Scenario B: Biologic Formulation (pH 5.5 - 7.0)[2]
-
L-Threonine HCl: Minimal buffering capacity (
). Any influx of acid/base causes rapid pH shifts. -
Histidine: Optimal buffering.[2][] The imidazole ring acts as a proton sponge, stabilizing the pH against degradation byproducts.
-
Verdict: Histidine is the mandatory buffer. Threonine is added solely as a stabilizer to inhibit protein-protein interactions via the preferential hydration mechanism.
Scenario C: Lyophilization (Freeze-Drying)
-
L-Threonine HCl: Crystallizes readily. It acts as a bulking agent but can cause pH shifts if the HCl component is not balanced (potential for "pH jump" during freezing).
-
Glycine: The standard bulking agent. Threonine is a viable alternative when Glycine causes specific protein instability.
-
Verdict: Comparable performance, dependent on specific protein-excipient compatibility.[4]
Experimental Protocol: Determination of Differential Buffering Capacity ( )
This protocol validates the buffering profile of L-Threonine HCl compared to a reference standard (Histidine).
Objective: Quantify
Reagents
-
Analytes: 50 mM L-Threonine HCl solution, 50 mM L-Histidine HCl solution.
-
Titrants: 1.0 N NaOH (degassed), 1.0 N HCl.
-
Equipment: Automated Potentiometric Titrator (e.g., Mettler Toledo) or calibrated pH meter with magnetic stirrer.
Workflow Diagram (Graphviz)
Caption: Workflow for the potentiometric determination of differential buffering capacity.
Calculation of Buffer Capacity ( )
For each interval, calculate
Where:
- = Volume of titrant added (L)
- = Normality of titrant (mol/L)
- = Volume of amino acid solution (L)
- = Change in pH observed
Expected Results (Data Validation)
-
Threonine HCl: You will observe two distinct peaks in the
plot: one near pH 2.1 and one near pH 9.1. The region between pH 4.0 and 8.0 will show a flat line near zero ( mM/pH). -
Histidine: You will observe a broad peak centered at pH 6.0.
Strategic Selection Logic
When should a researcher choose L-Threonine HCl? Use the following decision logic.
Caption: Decision tree for selecting L-Threonine HCl based on functional requirements.
References
-
Sigma-Aldrich. (n.d.). Amino Acids Reference Chart. Retrieved from
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 6288, L-Threonine. Retrieved from
-
Pfanstiehl. (n.d.). L-Histidine USP Excipient: Buffering Capacity and Protein Stabilization. Retrieved from
-
Goyon, A., et al. (2023).[5] A systematic review of commercial high concentration antibody drug products approved in the US. Journal of Pharmaceutical Sciences. Retrieved from
-
University of Calgary. (n.d.). Chapter 27: Amino Acid pKa and pI values. Retrieved from
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Buffer Advantages of Amino Acids in Antibody Drug Formulations-AVT [avt-pharma.com]
- 4. A systematic review of commercial high concentration antibody drug products approved in the US: formulation composition, dosage form design and primary packaging considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. L-Threonine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
Safety Operating Guide
Laboratory Guide: L-Threonine Hydrochloride Disposal Procedures
Introduction & Scope
This guide provides an authoritative protocol for the disposal of L-Threonine Hydrochloride (CAS: 2068-80-6) .[1][2] While often perceived as a benign amino acid salt, the hydrochloride moiety and the rigorous standards of pharmaceutical and research environments dictate that it be handled with specific "chemical waste" protocols rather than municipal waste streams.
The Core Directive: In a professional research setting, never dispose of chemical reagents down the drain unless explicitly authorized by a site-specific permit. This protocol treats L-Threonine HCl as "Non-RCRA Regulated Chemical Waste" to ensure compliance with GLP (Good Laboratory Practice) and prevent biological oxygen demand (BOD) spikes in local water treatment systems.
Chemical Profile & Risk Assessment
Before disposal, the chemical nature of the substance must be understood to prevent incompatibility incidents (e.g., mixing with strong oxidizers).
| Property | Data | Operational Implication |
| Chemical Name | This compound | Standard amino acid salt.[1][2] |
| CAS Number | 2068-80-6 | Use for waste manifesting.[1][2] |
| Formula | C₄H₉NO₃[1][2][3] · HCl | Contains chloride; potential for acidic solutions.[1][2] |
| Solubility | High (Water) | Readily dissolves; do not assume this allows drain disposal.[1][2] |
| pH (Aqueous) | Acidic (~ pH 2.0 - 4.[1][2]0) | Critical: Large quantities in solution may require neutralization before consolidation.[1][2] |
| Hazard Class | Not GHS Hazardous | Generally considered non-toxic, but treat as chemical waste.[1][2] |
| Incompatibilities | Strong Oxidizing Agents | Do not mix in waste drums with nitric acid or permanganates.[1][2] |
| Combustion | Releases HCl, NOx | Incineration must be done at facilities with scrubbers.[1][2] |
Disposal Logic & Decision Tree
The following decision matrix illustrates the correct workflow for disposing of L-Threonine HCl based on its physical state and contamination level.
Figure 1: Operational decision tree for L-Threonine HCl disposal. Note the distinction between trace contamination and bulk chemical waste.
Detailed Disposal Protocols
Scenario A: Solid Reagent (Excess or Expired)
Context: You have an expired bottle of L-Threonine HCl or excess powder from weighing.[1][2]
-
Containment: Do not empty the chemical into the trash.[4] Keep it in the original container if possible. If the original container is damaged, transfer to a compatible High-Density Polyethylene (HDPE) or glass container.
-
Labeling: Apply a hazardous waste tag (or site-specific equivalent).
-
Chemical Name: this compound.
-
Hazards: Check "None" or "Irritant" (depending on local GHS interpretation), but explicitly mark as "Non-RCRA Regulated."
-
-
Segregation: Store in the "Solid Chemical Waste" area.
-
Disposal: Hand over to your EHS hazardous waste contractor. The standard industry method is incineration , which ensures complete destruction of the organic compound and safe scrubbing of the chloride emissions [1].
Scenario B: Aqueous Solutions (Buffers & Media)
Context: You have 500mL of a 1M L-Threonine HCl stock solution.
-
pH Verification: L-Threonine HCl solutions can be acidic. Use a pH strip to test.
-
If pH < 4: Slowly add Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO₃) to adjust pH to between 5 and 9. This prevents dangerous off-gassing or reactions when consolidated with other wastes [2].
-
-
Consolidation: Pour into the laboratory's "Aqueous Non-Halogenated Waste" carboy.
-
Note: Even though it contains chloride, the organic backbone is non-halogenated. However, some facilities prefer "Aqueous Halogenated" streams due to the HCl salt. Consult your specific facility's waste profile. [2]
-
-
Prohibition: Do not pour down the sink. While L-Threonine is biodegradable, high concentrations increase Biological Oxygen Demand (BOD) and can violate municipal sewer permits [3].
Scenario C: Spills & Contaminated Debris
Context: Powder spilled on the benchtop.
-
PPE: Wear nitrile gloves, safety glasses, and a lab coat.
-
Dry Spill:
-
Scoop up the bulk powder using a dustpan or stiff paper.
-
Place the recovered powder into a solid waste container (as in Scenario A).
-
Do not create dust clouds (inhalation irritant).
-
-
Wet Clean-up:
-
Wipe the area with a damp paper towel.
-
If the amount of chemical on the towel is trace (invisible), it may often be disposed of in regular lab trash.
-
If the towel is heavily caked/saturated, place it in the "Solid Chemical Waste" bin [4].
-
Emergency Procedures
In the event of a large-scale spill or exposure:
-
Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses if present.[5][6][7] The HCl component can cause irritation.
-
Fire: L-Threonine HCl is combustible.[5][9] In case of fire, use water spray, alcohol-resistant foam, or dry chemical.[8] Warning: Thermal decomposition produces toxic Hydrogen Chloride (HCl) gas and Nitrogen Oxides (NOx). Firefighters must wear SCBA [5].[5][8]
References
-
Sigma-Aldrich. (2023). Safety Data Sheet: this compound. Section 13: Disposal Considerations. [2]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
-
U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations. 40 CFR Part 261. [2]
-
Thermo Fisher Scientific. (2022). This compound Product Safety Summary. [2]
-
PubChem. (2024). This compound Compound Summary. National Library of Medicine. [2]
Sources
- 1. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 2. Waste Code [rcrainfo.epa.gov]
- 3. lobachemie.com [lobachemie.com]
- 4. kamatlab.com [kamatlab.com]
- 5. valudor.com [valudor.com]
- 6. palsusa.com [palsusa.com]
- 7. uprm.edu [uprm.edu]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. carlroth.com [carlroth.com]
Personal protective equipment for handling L-Threonine hydroChloride
Topic: Personal Protective Equipment for Handling L-Threonine Hydrochloride Content Type: Operational Safety & Logistics Guide Audience: Researchers, Formulation Scientists, and Lab Managers
Introduction: The "Hidden" Acidity
As a Senior Application Scientist, I often see this compound treated identically to its free base counterpart. This is a subtle but critical error in laboratory hygiene. While L-Threonine (free base) is zwitterionic and near-neutral (pH ~5.6), This compound carries an acidic moiety. Upon contact with moisture—specifically the mucous membranes of the eyes or respiratory tract—the salt dissociates, potentially lowering the local pH significantly.
This guide moves beyond generic SDS "warnings" to provide a logistical framework for handling this compound, focusing on the specific risks posed by acidic particulate matter .
Part 1: Risk Assessment Profile
Before selecting PPE, we must understand the specific hazard mechanism.
| Parameter | Characteristic | Operational Implication |
| Physical State | Crystalline Powder | High potential for airborne dust generation during weighing. |
| Chemical Nature | Amino Acid Salt (HCl) | Hygroscopic. Mechanism of Injury: Dust contacts moisture on skin/eyes |
| Solubility | High (>400 g/L) | Rapid dissolution in sweat/tears accelerates irritation onset. |
| Thermal Stability | Stable up to ~200°C | Low risk of thermal decomposition under normal processing. |
Part 2: The PPE Matrix
Standard Operating Procedure (SOP) Level 2
This matrix is designed to be self-validating: if the hazard is present, the barrier is mandatory.
| Protection Zone | Recommended Equipment | The "Why" (Scientific Rationale) |
| Respiratory | N95 (US) or P2 (EU) Respirator | Critical: The HCl salt dust is an upper respiratory irritant. Standard surgical masks do not seal against fine particulates. |
| Ocular | Unvented Chemical Goggles | Safety glasses with side shields are insufficient for powders. Airborne dust can bypass side shields. Unvented goggles prevent acidic dust from settling on the tear film. |
| Dermal (Hand) | Nitrile Gloves (Min 4 mil) | Permeation is not the primary risk; acidity is. Latex proteins can cause allergies; Nitrile offers superior resistance to acidic environments. |
| Body | High-Neck Lab Coat | Prevents dust accumulation on the clavicle/neck area, a common site for contact dermatitis due to collar friction. |
Part 3: Operational Protocol (Step-by-Step)
Phase A: Pre-Handling Setup
-
Environmental Control: Ensure humidity is controlled (<50% RH recommended). High humidity causes the powder to clump and become sticky, increasing handling difficulty and contamination risk.
-
Static Mitigation: Amino acid salts are prone to static charge. Use an anti-static gun or ionizer bar inside the balance enclosure to prevent "flying powder."
Phase B: Weighing & Dispensing (The High-Risk Zone)
Most exposure incidents occur here.
-
Don PPE: Put on N95 respirator before opening the container.
-
Draft Shielding: Use a balance enclosure. Do not weigh on an open bench.
-
Transfer: Use a spatula coated with PTFE (Teflon) if available to minimize sticking.
-
Immediate Seal: Reseal the stock container immediately after aliquot removal to prevent moisture uptake (hygroscopicity).
Phase C: Solubilization
-
Addition Order: Always add Powder to Water , not Water to Powder. This minimizes the "puff" of dust that occurs when liquid hits a pile of fine powder.
-
Exothermic Check: While L-Threonine HCl dissolution is not violently exothermic, always monitor temperature if scaling up (>1kg) as solvation dynamics change.
Part 4: Emergency & Disposal Logistics
Spillage Management
Scenario: 50g of powder spilled on the bench.
-
Do NOT Dry Sweep: This creates a dust cloud.
-
The "Wet" Method: Cover the spill with paper towels dampened with a weak base (e.g., 1% Sodium Bicarbonate solution) or plain water. This neutralizes potential acidity and traps the dust.
-
Scoop & Bin: Scoop the wet mass into a chemical waste bag.
Waste Disposal Workflow
Regulatory Note: Always verify with local EHS officers.
-
Aqueous Waste (Solutions):
-
Solid Waste:
-
Bag in polyethylene. Label as "Non-Hazardous Organic Salt" (unless contaminated with other actives).
-
Route for incineration.
-
Part 5: Visualization (Process Workflow)
The following diagram illustrates the "Safe Handling Lifecycle," emphasizing the decision nodes for PPE and Disposal.
Caption: Operational decision tree for PPE selection and waste routing based on physical state and acidity.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 16218409, this compound. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Chemical Hygiene Plan. (General standards for handling organic acid salts). Retrieved from [Link]
Sources
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
